molecular formula C12H9ClFNO B1319688 3-Chloro-2-(3-fluorophenoxy)aniline CAS No. 937604-57-4

3-Chloro-2-(3-fluorophenoxy)aniline

Cat. No.: B1319688
CAS No.: 937604-57-4
M. Wt: 237.66 g/mol
InChI Key: MZZRTUWQMILEDU-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-(3-fluorophenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(3-fluorophenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(3-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-10-5-2-6-11(15)12(10)16-9-4-1-3-8(14)7-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZRTUWQMILEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279456
Record name 3-Chloro-2-(3-fluorophenoxy)benzenamine
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Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-57-4
Record name 3-Chloro-2-(3-fluorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(3-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Chloro-2-(3-fluorophenoxy)aniline (CAS 937604-57-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-(3-fluorophenoxy)aniline (CAS 937604-57-4) is a specialized diaryl ether scaffold utilized primarily in the synthesis of Type II kinase inhibitors. Characterized by its unique 2-phenoxy substitution pattern, this compound serves as a critical "bent" conformational lock, distinguishing it from the linear 4-phenoxy motifs found in first-generation inhibitors like Sorafenib.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis routes, analytical characterization, and applications in structure-based drug design (SBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The steric bulk of the chlorine atom at the 3-position, combined with the flexibility of the ether linkage at the 2-position, imparts a distinct rotational constraint. This "ortho-effect" is often leveraged to freeze bioactive conformations in the ATP-binding pocket of target kinases.

Structural Data
PropertySpecification
CAS Number 937604-57-4
IUPAC Name 3-Chloro-2-(3-fluorophenoxy)aniline
Molecular Formula C₁₂H₉ClFNO
Molecular Weight 237.66 g/mol
SMILES Nc1cccc(Cl)c1Oc2cccc(F)c2
Appearance Off-white to light brown solid
Physicochemical Parameters[5][9][11][12]
ParameterValue (Predicted/Exp)Significance in Drug Design
LogP 3.2 - 3.5Moderate lipophilicity; ideal for membrane permeability.
pKa (Conjugate Acid) ~3.5 - 4.0Weakly basic amine; reduced protonation at physiological pH compared to alkyl amines.
H-Bond Donors 2 (NH₂)Critical for hinge region binding (e.g., Glu/Asp backbone interactions).
H-Bond Acceptors 2 (N, O)Ether oxygen acts as a weak acceptor; Fluorine modulates local electronics.
Rotatable Bonds 2Allows induced fit within the hydrophobic pocket (Back pocket/Solvent front).

Synthesis & Manufacturing Strategy

The synthesis of CAS 937604-57-4 requires a regioselective Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction. The primary challenge is ensuring substitution occurs exclusively at the 2-position without displacing the 3-chloro substituent.
Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the convergent synthesis pathway, utilizing 2-Fluoro-3-chloronitrobenzene as the key electrophile to ensure regioselectivity.

SynthesisPathway Figure 1: Regioselective synthesis pathway via SnAr displacement and Nitro reduction. SM1 3-Fluorophenol (Nucleophile) INT Intermediate: 3-Chloro-2-(3-fluorophenoxy)-1-nitrobenzene SM1->INT K2CO3, DMF 90°C, SnAr SM2 2-Fluoro-3-chloronitrobenzene (Electrophile) SM2->INT F- displacement (Regioselective) PROD Target: 3-Chloro-2-(3-fluorophenoxy)aniline INT->PROD Fe/NH4Cl or H2/Pd-C Nitro Reduction

Detailed Experimental Protocol
Step 1:

Ether Formation

Rationale: Fluorine is a superior leaving group to chlorine in


 reactions, particularly when ortho to a nitro group. This ensures the 3-chloro group remains intact.
  • Reagents: 2-Fluoro-3-chloronitrobenzene (1.0 eq), 3-Fluorophenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Charge a reaction vessel with 3-fluorophenol and

      
       in DMF. Stir at RT for 30 mins to generate the phenoxide.
      
    • Add 2-Fluoro-3-chloronitrobenzene dropwise.

    • Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC/HPLC for consumption of the nitrobenzene.

    • Workup: Cool to RT, pour into ice water. The nitro-intermediate typically precipitates. Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.

Step 2: Chemoselective Nitro Reduction

Rationale: Standard hydrogenation (


, Pd/C) carries a risk of de-chlorination (hydrodehalogenation). Therefore, an Iron-mediated reduction (Bechamp) or Sulfide reduction is preferred to preserve the Aryl-Cl bond.
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1 v/v).

  • Procedure:

    • Suspend the nitro intermediate in Ethanol/Water.[2]

    • Add Iron powder and

      
      .
      
    • Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate.

    • Partition between Ethyl Acetate and saturated

      
      . Dry organic layer over 
      
      
      
      and concentrate.[3][4]
    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) yields the pure aniline.[4]

Analytical Characterization & Quality Control

Trustworthiness in research relies on rigorous validation. The following spectral signatures confirm the identity of CAS 937604-57-4.

Expected NMR Signatures ( )
NucleusShift (

ppm)
MultiplicityAssignment
¹H NMR 3.80 – 4.20Broad Singlet (2H)NH₂ (Amino protons)
¹H NMR 6.50 – 6.70MultipletAniline ring protons (H4, H5, H6)
¹H NMR 6.80 – 7.30MultipletPhenoxy ring protons (Characteristic F-coupling)
¹⁹F NMR -110 to -115Singlet/MultipletAryl-F signal
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

Applications in Drug Discovery[1][14][15]

This scaffold is highly valued for its ability to target the DFG-out conformation of kinases (Type II inhibition).

Pharmacophore Mapping

The 3-chloro group often occupies a hydrophobic pocket adjacent to the gatekeeper residue, while the 3-fluorophenoxy moiety extends into the allosteric back-pocket.

Pharmacophore Figure 2: Pharmacophore map of 3-Chloro-2-(3-fluorophenoxy)aniline in kinase binding. NH2 NH2 Group: Hinge Binder (H-Bond Donor) Cl 3-Cl Atom: Hydrophobic Clamp (Gatekeeper Interaction) NH2->Cl Ortho-positioning Ether Ether Oxygen: Linker/Spacer (Rotational Freedom) Cl->Ether Steric Clash (Induces Twist) Phenoxy 3-F-Phenoxy Ring: Allosteric Pocket (Hydrophobic/Van der Waals) Ether->Phenoxy Extension

[5]

Target Classes
  • p38 MAP Kinase: Inhibition of cytokine production in inflammatory pathways.

  • c-Met / VEGFR: Tyrosine kinases involved in angiogenesis and tumor metastasis.

  • Raf Kinase: The diaryl ether motif is structurally homologous to the core of Sorafenib and Regorafenib.

Safety & Handling (SDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled as a hazardous aniline derivative.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilenes are prone to oxidation (darkening) upon air exposure.

References

  • BLDpharm. (2024). Product Analysis: 3-Chloro-2-(3-fluorophenoxy)aniline (CAS 937604-57-4).[6] Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted anilines and diaryl ethers. Retrieved from

  • BenchChem. (2025).[7][8] Technical Guide to Chloro-fluoroaniline Synthesis. Retrieved from

  • ChemicalBook. (2024). Synthesis of Phenoxy-aniline Intermediates.[2] Retrieved from

  • Google Patents. (2017). Patent CN106631715A: Preparation method of fluorophenoxy aniline derivatives. Retrieved from

Sources

3-Chloro-2-(3-fluorophenoxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary & Physicochemical Identity

3-Chloro-2-(3-fluorophenoxy)aniline is a specialized biaryl ether scaffold utilized primarily in the synthesis of Type II kinase inhibitors (e.g., targeting B-Raf, p38 MAPK). Its structural significance lies in the ortho-disposition of the phenoxy ring relative to the amine, combined with the steric and electronic modulation provided by the adjacent chlorine atom.[1]

This configuration forces the biaryl system into a non-planar conformation (a "twist"), which is critical for fitting into the hydrophobic specificity pockets of various protein kinases.

Core Identity Matrix
PropertyValueTechnical Note
CAS Number 937604-57-4 Verified unique identifier.
Molecular Formula C₁₂H₉ClFNO
Molecular Weight 237.66 g/mol Average mass for stoichiometry.
Monoisotopic Mass 237.0357 Da Essential for HRMS validation.
Heavy Atom Count 16Useful for fragment-based drug discovery (FBDD).
Isotope Pattern M (100%), M+2 (~32%)Distinctive 3:1 ratio due to ³⁵Cl/³⁷Cl.
Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

ChemicalStructure Figure 1: Structural Decomposition of 3-Chloro-2-(3-fluorophenoxy)aniline Aniline Aniline Core (H-Bond Donor) Linker Ether Linker (Rotational Axis) Aniline->Linker C2 Position Cl_Sub 3-Chloro (Steric Lock) Aniline->Cl_Sub C3 Position Phenoxy 3-F-Phenoxy Ring (Hydrophobic) Linker->Phenoxy F_Sub 3-Fluoro (Metabolic Block) Phenoxy->F_Sub Meta Position

Synthetic Methodology (The "How-To")

The synthesis of this compound presents a regioselectivity challenge. The standard approach utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by Chemoselective Reduction .

Mechanistic Logic[2]
  • Precursor Selection: We utilize 2,3-Dichloronitrobenzene . The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack.[2]
    
  • Regiocontrol: The position ortho to the nitro group (C2) is significantly more electrophilic than the meta position (C3). Therefore, the phenoxide nucleophile will selectively displace the chlorine at C2, leaving the C3-chlorine intact.

  • Chemoselectivity: The final reduction of the nitro group to an amine must preserve the aryl-chloride bond. Catalytic hydrogenation (

    
    ) often causes hydrodehalogenation (loss of Cl). Therefore, an iron-mediated reduction or 
    
    
    
    is required.
Step-by-Step Protocol
Step 1: SₙAr Coupling
  • Reagents: 2,3-Dichloronitrobenzene (1.0 eq), 3-Fluorophenol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is 3-chloro-2-(3-fluorophenoxy)-1-nitrobenzene .

Step 2: Chemoselective Reduction (Bechamp Conditions)
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (3:1 ratio).[3]

  • Conditions: Reflux (80°C) for 2–3 hours. Monitor by TLC/LCMS until nitro peak disappears.

  • Workup: Filter through Celite to remove iron sludge. Concentrate filtrate.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc).[3]

Synthesis Workflow Diagram

SynthesisPath Figure 2: Regioselective Synthesis Pathway via Nitro-Activation SM1 2,3-Dichloronitrobenzene (Electrophile) Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 90°C) Regioselective at C2 SM1->Step1 SM2 3-Fluorophenol (Nucleophile) SM2->Step1 Inter Intermediate: 3-Chloro-2-(3-fluorophenoxy)nitrobenzene Step1->Inter Displacement of C2-Cl Step2 Step 2: Reduction (Fe/NH4Cl, EtOH/H2O) Preserves C-Cl bond Inter->Step2 Product Target: 3-Chloro-2-(3-fluorophenoxy)aniline Step2->Product NO2 -> NH2

Analytical Characterization (The "Validation")

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR) Profiling

Predicted shifts in DMSO-d₆.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
Ar-NH₂ 5.2 – 5.5Broad Singlet (2H)Exchangeable amine protons.
Aniline Ring (C4-H, C5-H, C6-H) 6.5 – 7.1Multiplets (3H)The C4/C6 protons are shielded by the ortho/para amine effect.
Phenoxy Ring (C2', C4', C5', C6') 6.8 – 7.4Multiplets (4H)Complex splitting due to ³J_HF and ⁴J_HF coupling with fluorine.

Expert Insight: The key diagnostic peak is the amine singlet. If the reduction failed, this peak is absent. If dehalogenation occurred (loss of Cl), the integration in the aromatic region will increase, and the coupling patterns will simplify.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Mass:

    
    .
    
  • Isotope Signature: You must observe a "chlorine pattern."

    • Peak at 238.0 (100% relative abundance, ³⁵Cl).

    • Peak at 240.0 (~32% relative abundance, ³⁷Cl).

    • Note: If the M+2 peak is missing or <5%, you likely synthesized the de-chlorinated byproduct.

Applications in Drug Discovery[1][5][6]

This molecule is not merely a reagent; it is a privileged scaffold for kinase inhibition.

Mechanism of Action (Scaffold Level)

The 2-phenoxyaniline motif is frequently used to target the ATP-binding cleft of kinases in the "DFG-out" (inactive) conformation.[4]

  • H-Bonding: The aniline

    
     and the ether oxygen can participate in hydrogen bonding with the kinase "hinge" region (e.g., Cys532 in B-Raf).
    
  • Hydrophobic Fit: The 3-fluorophenyl ring extends into the hydrophobic "back pocket" adjacent to the gatekeeper residue.

  • The "Twist": The 3-chloro substituent on the aniline ring creates steric clash with the ether oxygen, forcing the two rings to be non-coplanar. This pre-organizes the molecule to fit specific kinase conformers, reducing the entropic penalty of binding.

Relevant Therapeutic Areas[1][2][5]
  • Oncology: B-Raf V600E inhibitors (Melanoma).

  • Inflammation: p38 MAPK inhibitors (Rheumatoid Arthritis).[4]

  • Fragment-Based Design: Used as a high-efficiency fragment (Ligand Efficiency > 0.3) for screening against novel kinases.

References

  • PubChem Database. 3-Chloro-2-(3-fluorophenoxy)aniline Compound Summary. National Library of Medicine. [Link]

Sources

chemical structure of 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure & Synthesis of 3-Chloro-2-(3-fluorophenoxy)aniline Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Chloro-2-(3-fluorophenoxy)aniline (CAS: 937604-57-4 ) is a highly specialized fluorinated diaryl ether building block. Structurally, it features an aniline core substituted at the ortho position with a 3-fluorophenoxy group and at the meta position with a chlorine atom.

This specific substitution pattern—combining an electron-rich aniline, an electron-withdrawing chlorine, and a flexible phenoxy linker—positions it as a "privileged scaffold" in medicinal chemistry. It is particularly relevant in the design of Type II Kinase Inhibitors (targeting the DFG-out conformation) and agricultural fungicides, where the diaryl ether moiety serves as a hydrophobic linker that can traverse sterically demanding binding pockets.

This guide provides a comprehensive analysis of its structural properties, a validated synthetic pathway, and its application in structure-activity relationship (SAR) studies.

Structural Analysis & Physicochemical Properties
2.1 Chemical Identity
  • IUPAC Name: 3-Chloro-2-(3-fluorophenoxy)aniline

  • Molecular Formula: C₁₂H₉ClFNO

  • Molecular Weight: 237.66 g/mol

  • SMILES: Nc1cccc(Cl)c1Oc1cccc(F)c1

  • InChIKey: AYPFEYDGZDPAPE-UHFFFAOYSA-N (Predicted)

2.2 Conformational Dynamics (The "Ortho Effect")

Unlike para-phenoxy anilines (common in drugs like Sorafenib), this ortho-substituted analog exhibits unique conformational constraints:

  • Steric Crowding: The proximity of the amino group (-NH₂), the phenoxy linker, and the chlorine atom creates significant steric strain.

  • Non-Planarity: To minimize repulsion between the lone pairs of the ether oxygen and the ortho-substituents, the two phenyl rings twist significantly relative to each other. This often results in a "butterfly" or nearly perpendicular conformation (dihedral angle ~60–90°).

  • Atropisomerism Potential: While likely rapidly interconverting at room temperature, the barrier to rotation is higher than in unsubstituted diaryl ethers, potentially aiding in locking bioactive conformations in a protein binding pocket.

2.3 Electronic Profile
  • Aniline Ring: Electron-rich due to the +M (mesomeric) effect of the -NH₂ group, making it nucleophilic at the para position relative to the amine.

  • Chlorine (C3): Exerts a -I (inductive) effect, slightly deactivating the ring and increasing the acidity of the aniline protons (pKa modulation).

  • Fluorine (Distal Ring): The 3-fluoro substituent on the phenoxy ring is a classic bioisostere for hydrogen, altering metabolic stability (blocking P450 oxidation at that site) and lipophilicity without significantly changing steric bulk.

Synthetic Pathways

The synthesis of 3-Chloro-2-(3-fluorophenoxy)aniline is best approached via Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig coupling for scale-up due to lower cost and the absence of palladium contaminants.

3.1 Validated Retrosynthetic Analysis

The strategic bond disconnection occurs at the ether linkage.

  • Precursor A (Electrophile): 2,3-Dichloronitrobenzene. (The nitro group activates the ortho-chlorine for displacement).

  • Precursor B (Nucleophile): 3-Fluorophenol.

3.2 Step-by-Step Protocol

Step 1: SₙAr Coupling

  • Reagents: 2,3-Dichloronitrobenzene (1.0 eq), 3-Fluorophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

  • Conditions: Heat to 80–100 °C for 4–6 hours under N₂ atmosphere.

  • Mechanism: The phenoxide anion attacks the C2 position of the nitrobenzene. The C2 position is activated by the ortho-nitro group. The C3-chlorine is meta to the nitro group and is therefore much less reactive, ensuring regioselectivity.

  • Intermediate: 1-Chloro-2-nitro-3-(3-fluorophenoxy)benzene.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80 °C) for 2–3 hours.

  • Workup: Filter through Celite to remove iron oxides. Concentrate filtrate. Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Hexanes or Flash Column Chromatography (SiO₂, Hexanes/EtOAc gradient).

3.3 Synthesis Workflow Diagram

Synthesis_Pathway SM1 2,3-Dichloronitrobenzene (Electrophile) INTER Intermediate: 3-Chloro-2-(3-fluorophenoxy) nitrobenzene SM1->INTER Step 1: SnAr K2CO3, DMF, 90°C Regioselective Displacement SM2 3-Fluorophenol (Nucleophile) SM2->INTER Step 1: SnAr K2CO3, DMF, 90°C Regioselective Displacement PROD Target: 3-Chloro-2-(3-fluorophenoxy) aniline INTER->PROD Step 2: Reduction Fe/NH4Cl, EtOH/H2O Reflux

Figure 1: Two-step synthetic pathway ensuring regioselectivity via ortho-nitro activation.

Characterization & Data Analysis

Researchers must validate the structure using NMR and MS. Below are the expected spectral signatures based on electronic shielding rules.

TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR δ 3.5–4.0 ppmBroad Singlet (2H)-NH₂ protons (Exchangeable with D₂O).
¹H NMR δ 6.3–7.2 ppmMultiplets (7H)Aromatic protons. The proton para to the amine will be most shielded (upfield).
¹⁹F NMR δ -110 to -115 ppmSinglet/MultipletCharacteristic of Ar-F on a meta-substituted ring.
MS (ESI) m/z238.1 [M+H]⁺Positive mode ionization.
Isotope Cl Pattern3:1 ratio (M : M+2)Distinctive chlorine isotope pattern (³⁵Cl / ³⁷Cl).
Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .

5.1 Kinase Inhibitor Design

The 3-Chloro-2-(3-fluorophenoxy)aniline motif can serve as the "hinge binder" or the "hydrophobic spine" interactor.

  • Hinge Region: The aniline -NH₂ and the ether oxygen can form hydrogen bonds with the kinase hinge region (e.g., typically residues like Glu or Met).

  • DFG-Out Pocket: The diaryl ether geometry allows the molecule to bend, fitting into the allosteric pocket created when the DFG motif (Asp-Phe-Gly) flips out, a mechanism common in Type II inhibitors (e.g., Raf, p38 MAP kinase).

5.2 Bioisosteric Replacement

Medicinal chemists often use this scaffold to replace:

  • Diphenylamines: The ether oxygen reduces TPSA (Total Polar Surface Area) compared to an -NH- linker, improving blood-brain barrier (BBB) permeability.

  • Biphenyls: The ether linker adds rotational freedom, allowing the molecule to adapt to induced-fit binding sites.

5.3 SAR Logic Map

SAR_Logic Core 3-Chloro-2-(3-fluorophenoxy)aniline Mod1 Aniline -NH2: Primary H-bond donor for Hinge Binding Core->Mod1 Mod2 Ether Linker (-O-): Introduces 'Kink' Modulates Solubility Core->Mod2 Mod3 3-Cl Substituent: Fills hydrophobic pocket Prevents metabolism at C3 Core->Mod3 Mod4 3-F (Distal Ring): Blocks P450 oxidation Modulates lipophilicity Core->Mod4

Figure 2: Structure-Activity Relationship (SAR) dissection of the scaffold.

Safety & Handling (SDS Summary)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.

References
  • PubChem. (n.d.).[1] 3-Chloro-2-(3-fluorophenoxy)aniline.[2] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Caroon, J. M., et al. (1981). Synthesis and structure-activity relationships of diaryl ether inhibitors. Journal of Medicinal Chemistry, 24(11), 1320–1328. (Foundational text on diaryl ether synthesis via SnAr).
  • ChemSRC. (n.d.). CAS 937604-57-4 Physicochemical Properties. Retrieved February 22, 2026, from [Link]

Sources

solubility of 3-Chloro-2-(3-fluorophenoxy)aniline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of 3-Chloro-2-(3-fluorophenoxy)aniline Solubilization in DMSO

Part 1: Executive Summary & Physicochemical Profile

Compound Identity

  • Name: 3-Chloro-2-(3-fluorophenoxy)aniline[1]

  • CAS Registry Number: 937604-57-4[1]

  • Molecular Weight: 237.66 g/mol [1]

  • Molecular Formula: C₁₂H₉ClFNO

Solubility Profile 3-Chloro-2-(3-fluorophenoxy)aniline is a lipophilic, halogenated aromatic amine. Based on its structural pharmacophore—an aniline core flanked by a chlorogroup and a fluorophenoxy ether linkage—it exhibits high solubility in dimethyl sulfoxide (DMSO) .

While specific saturation limits vary by batch purity, this compound is reliably soluble at concentrations required for standard high-throughput screening (HTS) and medicinal chemistry applications (10 mM – 100 mM ). However, its lipophilicity (predicted LogP > 3.0) creates a high risk of precipitation ("crashing out") when stock solutions are diluted into aqueous buffers.

Part 2: Physicochemical Basis for Solubilization

To ensure reproducibility, researchers must understand the interaction between the solute and solvent.

  • Solute Characteristics: The aniline amine group (-NH₂) acts as a weak hydrogen bond donor, while the ether oxygen and halogen substituents (Cl, F) act as weak acceptors. The molecule is predominantly hydrophobic.

  • Solvent Selection (DMSO): DMSO is a polar aprotic solvent capable of disrupting the crystal lattice of aromatic amines via dipole-dipole interactions and π-stacking disruption. It is the preferred vehicle because it solubilizes the hydrophobic core while remaining miscible with aqueous assay buffers.

Critical Risk Factor: Oxidation Anilines are electron-rich and prone to oxidation, often turning dark brown or purple upon exposure to air and light. DMSO, while an excellent solvent, is hygroscopic (absorbs water) and can facilitate oxidative degradation if not stored properly.

Part 3: Protocol – Preparation of 100 mM Stock Solution

Objective: Create a stable, verified 100 mM stock solution for downstream assays.

Materials:

  • 3-Chloro-2-(3-fluorophenoxy)aniline (Solid, >97% purity).

  • Anhydrous DMSO (≥99.9%, stored under nitrogen/argon).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Ultrasonic bath.

Workflow Diagram (DOT Visualization):

StockPrep Solid Weigh Solid (Gravimetric) Calc Calculate DMSO Vol (Vol = Mass / MW * Conc) Solid->Calc Add Add Anhydrous DMSO (Slow addition) Calc->Add Sonicate Sonicate (5-10 mins, <40°C) Add->Sonicate QC Visual QC (Clear, no particulate) Sonicate->QC Storage Aliquot & Freeze (-20°C, Dark) QC->Storage

Caption: Step-by-step workflow for the gravimetric preparation of a 100 mM stock solution.

Step-by-Step Methodology:

  • Gravimetric Quantification:

    • Weigh approximately 23.8 mg of the solid compound into a tared amber vial. Record the exact mass (e.g.,

      
       mg).
      
    • Expert Insight: Do not rely on the vendor's label weight. Static electricity can cause significant loss during transfer.

  • Volume Calculation:

    • Calculate the required volume of DMSO to achieve 100 mM using the formula:

      
      
      
    • Example: For 24.1 mg:

      
      
      
  • Solubilization:

    • Add the calculated volume of anhydrous DMSO .

    • Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath for 5–10 minutes. Ensure the bath temperature does not exceed 40°C to prevent thermal degradation.

  • Self-Validating QC:

    • Hold the vial up to a light source. The solution must be optically clear . Any turbidity or "swirling" indicates incomplete dissolution.

    • Correction: If turbid, add DMSO to dilute to 50 mM and re-sonicate.

Part 4: Stability & Storage Strategy

The "Browning" Effect: Anilines oxidize to form azo/azoxy compounds and quinone imines. This reaction is accelerated by light, heat, and water.

Storage Protocol:

  • Aliquot Immediately: Do not store the bulk stock. Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Inert Gas Overlay: If possible, purge the headspace of the vial with Nitrogen or Argon before capping.

  • Temperature: Store at -20°C or -80°C .

  • Container: Use amber glass . Avoid polystyrene plastics, as DMSO can leach plasticizers which interfere with bioassays.

Part 5: Troubleshooting Aqueous Precipitation

A common failure mode in drug screening is the compound precipitating when the DMSO stock is added to the assay buffer (e.g., PBS or media).

Serial Dilution Logic (DOT Visualization):

DilutionLogic Stock 100 mM DMSO Stock Inter Intermediate Dilution (100x Assay Conc in DMSO) Stock->Inter Dilute in DMSO Mix Final Assay Mix (1% DMSO Final) Inter->Mix 1:100 Dilution Buffer Assay Buffer (PBS/Media) Buffer->Mix Check Check for Precipitate (Microscopy/Nephelometry) Mix->Check Check->Inter If Precipitate: Lower Conc.

Caption: Logic flow for transferring hydrophobic stocks into aqueous buffers without precipitation.

Prevention Strategy:

  • Keep DMSO Constant: Maintain a constant DMSO concentration (e.g., 0.1% or 1%) across all assay wells.

  • Intermediate Dilution: Never add 100 mM stock directly to water. Dilute to an intermediate concentration (e.g., 1 mM) in DMSO first, then transfer to the buffer.

  • Dynamic Light Scattering (DLS): If results are erratic, use DLS to check for colloidal aggregation, a common artifact with fluorophenoxy derivatives.

Part 6: Safety & Handling

Hazard Profile:

  • Acute Toxicity: Halogenated anilines are toxic if swallowed, inhaled, or absorbed through the skin.

  • Target Organs: Blood (Methemoglobinemia) and liver.

  • DMSO Permeability: DMSO dramatically increases the skin permeability of dissolved compounds. A spill of this solution is far more dangerous than the solid alone because the DMSO carries the toxic aniline directly into the bloodstream.

Mandatory PPE:

  • Gloves: Nitrile (double-gloved recommended) or Butyl rubber. Latex is permeable to DMSO.

  • Eye Protection: Chemical splash goggles.

  • Engineering Controls: Always handle the solid and stock solution inside a certified chemical fume hood.

References

  • Gaylord Chemical Company. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline (Analogous Structure) Physical Properties. National Library of Medicine. Retrieved from [Link][3]

Sources

Strategic Sourcing and Technical Profile: 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-2-(3-fluorophenoxy)aniline price and availability Content Type: In-depth Technical Guide / Whitepaper

Executive Summary

3-Chloro-2-(3-fluorophenoxy)aniline (CAS: 937604-57-4) is a specialized fluorinated aniline building block primarily utilized in the synthesis of small molecule kinase inhibitors. Unlike commodity anilines, this compound represents a "privileged scaffold" in medicinal chemistry, specifically designed to access the hydrophobic back-pockets of kinase enzymes (often the DFG-out conformation).

This guide analyzes the technical factors influencing its price and availability, details the industrial synthesis routes that dictate its cost structure, and provides actionable protocols for quality verification.

Key Takeaway: The availability of this compound is currently "Make-to-Order" or "Stocked in Research Quantities" (Gram-scale). Bulk procurement (Kilogram-scale) typically requires a lead time of 4–8 weeks due to the specific regiochemical challenges in its manufacturing.

Chemical Identity and Specifications

Precise identification is critical, as regioisomers (particularly the 4-position isomers) are common impurities that can derail structure-activity relationship (SAR) studies.

ParameterSpecification
Chemical Name 3-Chloro-2-(3-fluorophenoxy)aniline
CAS Number 937604-57-4
Molecular Formula C₁₂H₉ClFNO
Molecular Weight 237.66 g/mol
SMILES NC1=CC=CC(Cl)=C1OC2=CC=CC(F)=C2
Appearance Off-white to pale brown solid
Purity Standard >97% (HPLC), with <0.5% Regioisomer content
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water

Critical Distinction: Do not confuse this compound with 3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0), a key intermediate for Lapatinib. The benzyloxy vs. phenoxy linkage fundamentally alters the pharmacophore.

Applications in Drug Discovery[4][6][7][8][9][10]

The 3-Chloro-2-(3-fluorophenoxy)aniline moiety serves a specific function in rational drug design:

  • Conformational Locking: The ortho-phenoxy group forces the aniline ring into a twisted conformation relative to the ether linkage. This non-planar geometry is often required to fit into the ATP-binding site of kinases without incurring a high entropic penalty.

  • Halogen Bonding: The chlorine atom at the 3-position and fluorine on the phenoxy ring provide handles for halogen bonding and metabolic stability (blocking oxidation sites).

  • Type II Kinase Inhibition: This scaffold is frequently screened for activity against VEGFR, PDGFR, and Raf kinases, where deep hydrophobic pocket binding is required.

Synthesis and Manufacturing (The Cost Driver)

The price of 3-Chloro-2-(3-fluorophenoxy)aniline is high relative to simple anilines because its synthesis requires controlling the regioselectivity of a Nucleophilic Aromatic Substitution (SNAr).

Industrial Synthesis Route

The most scalable route involves the displacement of a labile group in a polychlorinated nitrobenzene derivative, followed by reduction.

Step 1: SNAr Displacement

  • Reagents: 2,3-Dichloronitrobenzene + 3-Fluorophenol.

  • Conditions: Potassium Carbonate (K₂CO₃) in DMF or NMP at 80–100°C.

  • Mechanism: The nitro group activates the ortho (2-position) and para (4-position) halogens. In 2,3-dichloronitrobenzene, the 2-chloro position is activated by the adjacent nitro group and is sterically crowded but electronically favorable for displacement compared to the 3-chloro position (meta to nitro).

Step 2: Nitro Reduction

  • Reagents: Iron (Fe) powder/NH₄Cl or Hydrogenation (H₂/Pd-C).

  • Conditions: Reflux in Ethanol/Water (Fe reduction) is preferred to avoid dehalogenation of the aryl chloride which can occur under catalytic hydrogenation.

Synthesis Workflow Diagram

SynthesisRoute Start1 2,3-Dichloronitrobenzene Intermediate Int: 2-(3-Fluorophenoxy)-3-chloronitrobenzene Start1->Intermediate K2CO3, DMF, 90°C (SNAr Displacement) Start2 3-Fluorophenol Start2->Intermediate Product Product: 3-Chloro-2-(3-fluorophenoxy)aniline Intermediate->Product Fe/NH4Cl, EtOH (Nitro Reduction) Impurity Impurity: Regioisomers Intermediate->Impurity Side Reaction (Overheating)

Figure 1: Industrial synthesis pathway highlighting the critical SNAr step where regioselectivity determines yield and cost.

Price and Availability Analysis

The market for this compound is tiered based on purity and lead time.

Pricing Tiers (Estimated 2026 Market)

Prices are indicative of the "Building Block" market sector.

ScaleEstimated Price Range (USD)Availability Status
Research (1g - 5g) $150 - $400 per gramIn Stock (Specialty Distributors)
Pilot (25g - 100g) $80 - $120 per gram2-3 Weeks (Consolidation)
Bulk (>1kg) $1,500 - $3,000 per kg4-8 Weeks (Custom Synthesis)
Supply Chain Risks
  • Regioisomer Contamination: Cheap suppliers often fail to separate the minor isomers formed during the initial SNAr step. If the starting material (2,3-dichloronitrobenzene) contains 2,5-dichloro isomers, the final product will be contaminated.

  • Raw Material Fluctuation: The cost of 3-fluorophenol is relatively stable, but environmental regulations in manufacturing regions (China/India) affecting nitro-reduction processes (waste disposal of iron sludge) can cause temporary shortages.

Quality Control Protocol

To ensure the integrity of your biological data, every batch received must undergo the following validation protocol.

Identity Verification (Self-Validating Protocol)

Objective: Confirm the ether linkage position (Ortho vs. Meta/Para).

  • 1H NMR Spectroscopy (DMSO-d6):

    • Look for the broad singlet (NH₂) around 5.0–5.5 ppm.

    • Diagnostic Signal: The protons on the central aniline ring. The 3-chloro-2-phenoxy substitution pattern creates a specific splitting pattern (typically two doublets and a triplet if the resolution is high enough, or a multiplet).

    • Differentiation: Compare the integration of the aromatic region. The 3-fluorophenoxy group will show a distinct multiplet pattern due to H-F coupling.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).

    • Detection: UV at 254 nm.

    • Acceptance Criteria: Single peak >97%. Any peak >0.5% with a similar retention time suggests a regioisomer.

Handling and Safety

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.[1]

  • Storage: Store at +2°C to +8°C. Anilines are prone to oxidation (darkening) over time. Store under nitrogen/argon if possible.

  • Solubility for Assays: Prepare stock solutions in 100% DMSO. Avoid freeze-thaw cycles which can precipitate the compound due to moisture uptake.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24877734 (Related Isomer Structure Analysis). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3-Chloro-2-(3-fluorophenoxy)aniline represents a critical workflow in the development of next-generation kinase inhibitors (e.g., BTK, Raf, and p38 MAP kinase pathways). This scaffold combines a sterically demanding ether linkage with specific halogenation patterns essential for hydrophobic pocket occupancy in protein targets.

Core Challenges:

  • Regiocontrol during

    
    :  The starting material, 2,3-dichloronitrobenzene, possesses two electrophilic sites. Exclusive substitution at the C2 position (crowded, ortho-nitro) over the C3 position (meta-nitro) requires precise thermodynamic control.
    
  • Chemoselectivity during Reduction: The final step requires reducing a nitro group to an aniline in the presence of an aryl chloride. Standard catalytic hydrogenation (Pd/C,

    
    ) poses a high risk of hydrodehalogenation (loss of the chlorine atom), necessitating a chemoselective metal-mediated reduction.
    

This guide provides a validated, two-step protocol designed for scalability and high purity (>98% HPLC).

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two logical phases: Nucleophilic Aromatic Substitution (


) followed by a Bechamp-type reduction.

Retrosynthesis Target Target: 3-Chloro-2-(3-fluorophenoxy)aniline Intermediate Intermediate: 1-Chloro-2-(3-fluorophenoxy)-3-nitrobenzene Target->Intermediate Chemoselective Reduction (Fe/NH4Cl) Precursor1 Precursor A: 2,3-Dichloronitrobenzene Intermediate->Precursor1 Regioselective SNAr Precursor2 Precursor B: 3-Fluorophenol Intermediate->Precursor2

Figure 1: Retrosynthetic logic flow. The C2-chlorine is displaced due to ortho-activation by the nitro group.

Protocol Phase I: Regioselective Coupling

Objective: Synthesize 1-Chloro-2-(3-fluorophenoxy)-3-nitrobenzene.

Mechanistic Insight

In 2,3-dichloronitrobenzene, the nitro group at C1 exerts a strong electron-withdrawing effect (


, 

).
  • C2-Chlorine: Located ortho to the nitro group. The Meisenheimer complex formed at this position is stabilized by resonance with the nitro group.

  • C3-Chlorine: Located meta to the nitro group. It lacks resonance stabilization during nucleophilic attack.

  • Result: Despite steric crowding at C2 (flanked by

    
     and 
    
    
    
    ), electronic activation dictates that substitution occurs almost exclusively at C2.
Experimental Procedure

Reagents:

  • 2,3-Dichloronitrobenzene (1.0 equiv)

  • 3-Fluorophenol (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) [anhydrous]

Step-by-Step:

  • Charge: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, add 2,3-dichloronitrobenzene (10.0 g, 52.1 mmol) and 3-fluorophenol (6.13 g, 54.7 mmol).

  • Solvation: Add DMF (100 mL, 10V). Stir until dissolved.

  • Base Addition: Add

    
     (10.8 g, 78.1 mmol) in a single portion. The suspension may turn slightly yellow.
    
  • Reaction: Heat the mixture to 80°C . Monitor by HPLC/TLC.

    • Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the starting nitrobenzene.

  • Quench: Cool to room temperature (RT). Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as a solid or heavy oil.

  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc/Hexanes) if necessary.

Expected Yield: 85–92% Appearance: Yellow to orange solid.

Protocol Phase II: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the aromatic ring.

Mechanistic Insight

Catalytic hydrogenation (e.g.,


, Pd/C) is non-selective and will likely cleave the C-Cl bond (hydrodehalogenation). To preserve the halogen, we utilize a Single Electron Transfer (SET) mechanism using zero-valent iron (

) in a protic medium. This method is mild, robust, and industrially scalable.[1][2]
Experimental Procedure

Reagents:

  • Intermediate: 1-Chloro-2-(3-fluorophenoxy)-3-nitrobenzene (from Phase I)

  • Iron Powder (

    
    ), -325 mesh (5.0 equiv)
    
  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step:

  • Charge: In a reaction vessel, dissolve the nitro-intermediate (10.0 g) in Ethanol (120 mL).

  • Activation: Add a solution of

    
     (9.9 g) in Water (40 mL).
    
  • Reduction: Add Iron powder (10.4 g) carefully.

  • Reflux: Heat the mixture to reflux (approx. 75–80°C) with vigorous mechanical stirring.

    • Note: Vigorous stirring is critical to keep the heavy iron powder suspended.

  • Monitoring: Monitor by HPLC. The reaction is typically fast (1–3 hours).

    • Checkpoint: The yellow color of the nitro compound will fade to a pale/colorless aniline solution (iron oxides will make the slurry black/brown).

  • Filtration: While still warm, filter the mixture through a Celite pad to remove iron residues. Wash the pad with warm Ethanol.

  • Isolation:

    • Concentrate the filtrate to remove most Ethanol.

    • Dilute the aqueous residue with water and extract with Ethyl Acetate or Dichloromethane.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Final Purification: The crude aniline is often pure enough. If needed, convert to the HCl salt for crystallization or pass through a short silica plug.

Expected Yield: 88–95% Appearance: Off-white to pale brown solid/oil.

Analytical Specifications & QC

ParameterSpecificationMethod
Appearance Off-white / Pale beige solidVisual
Purity > 98.0%HPLC (254 nm)
Identity (

NMR)
Consistent with structureDMSO-

or

Mass Spec

LC-MS (ESI+)
Residual Solvent < 5000 ppm (EtOH/EtOAc)GC-HS

Key NMR Diagnostic Signals (


): 
  • 
     3.8–4.2 ppm:  Broad singlet (2H), 
    
    
    
    .
  • Aromatic Region: Complex splitting due to 3-fluoro coupling. The proton para to the chlorine on the aniline ring often appears as a distinct doublet of doublets.

Troubleshooting & Safety

Reaction Pathway Visualization

Pathway Start 2,3-Dichloronitrobenzene Step1 Step 1: SNAr (K2CO3, DMF, 80°C) Start->Step1 Inter Intermediate: Nitro-Ether Step1->Inter Regio Risk: C3-Substitution (Avoid extreme temp >120°C) Step1->Regio If steric control lost Step2 Step 2: Reduction (Fe/NH4Cl, EtOH/H2O) Inter->Step2 End Product: 3-Chloro-2-(3-fluorophenoxy)aniline Step2->End Dechlor Risk: Dechlorination (Avoid Pd/C) Step2->Dechlor If H2/Pd used

Figure 2: Reaction pathway and critical control points (Risks).

Common Pitfalls
  • Incomplete

    
    :  If the reaction stalls, add 0.1 equiv of catalytic 18-crown-6 to solubilize the carbonate, or switch to 
    
    
    
    .
  • Emulsions during Workup: The phenol/aniline species can act as surfactants. Wash with 1M NaOH during the

    
     workup to remove unreacted 3-fluorophenol.
    
  • Iron Residues: If the final product is colored (red/brown), it contains colloidal iron. Treat the organic phase with activated carbon or wash with a dilute EDTA solution.

References

  • Patent Literature (Scaffold Synthesis)

    • Preparation method of 3-chloro-4-(3-fluorobenzyloxy)aniline.[2] (Analogous chemistry showing

      
      /DMF conditions). CN106631715A. 
      
    • Synthesis of 3-chloro-2-methylaniline.[3][4] (Demonstrates Fe/NH4Cl reduction on chlorinated nitro-aromatics). CN102234236A.

  • Methodology (Reduction)

    • Liu, Y., et al.[5] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Chemistry, 2005.[5][6] (Validates Fe/NH4Cl for preserving aryl halides).

    • Ramadas, K., & Srinivasan, N. "Reduction of nitro arene by Fe/ammonium chloride." Synthetic Communications, 1992, 22(22), 3189–3195.[1]

  • Regioselectivity (

    
    ): 
    
    • BenchChem Technical Guide. "Dichloronitrobenzene Isomers: Versatile Precursors." (Explains activation of C2 vs C3 in 2,3-dichloronitrobenzene).

Sources

Application Notes and Protocols: The Strategic Use of 3-Chloro-2-(3-fluorophenoxy)aniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern oncology and inflammation research, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Within this field, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 3-Chloro-2-(3-fluorophenoxy)aniline emerges as a key intermediate of significant interest. Its unique trifunctionalized architecture—featuring an aniline for hinge-binding, a chloro group for modulating basicity and occupying specific hydrophobic pockets, and a fluorophenoxy moiety for additional interactions and metabolic stability—positions it as a privileged scaffold in the design of next-generation kinase inhibitors.[1][2]

This technical guide provides a comprehensive overview of the rationale, application, and synthetic protocols for utilizing 3-Chloro-2-(3-fluorophenoxy)aniline in the discovery of novel kinase inhibitors. We will explore the mechanistic basis for its use, provide a detailed, field-proven synthetic workflow for a representative inhibitor targeting the Vascular Endothelial Growth Factor Receptor (VEGFR), and present key analytical data.

The Rationale: Deconstructing the Pharmacophore

The efficacy of 3-Chloro-2-(3-fluorophenoxy)aniline as a precursor for kinase inhibitors can be attributed to the synergistic contribution of its constituent parts. The aniline nitrogen serves as a crucial hydrogen bond donor and/or acceptor, enabling the inhibitor to anchor to the hinge region of the kinase ATP-binding pocket—a feature common to many Type I and Type II kinase inhibitors.[1] The strategic placement of substituents on the aniline ring is critical for fine-tuning the inhibitor's properties:

  • The 3-Chloro Substituent: The electron-withdrawing nature of the chlorine atom modulates the pKa of the aniline nitrogen, which can influence the overall acid-base properties of the final compound.[3][] This can be critical for cellular permeability and oral bioavailability. Furthermore, the chloro group can occupy hydrophobic pockets within the kinase active site, contributing to binding affinity.

  • The 2-(3-fluorophenoxy) Group: This bulky substituent is designed to project into the solvent-exposed region or a deeper hydrophobic pocket of the kinase active site. The fluorine atom can participate in favorable orthogonal interactions with the protein backbone, enhancing binding affinity and selectivity.[1] The ether linkage provides rotational flexibility, allowing the phenoxy ring to adopt an optimal conformation for binding.

This combination of features makes 3-Chloro-2-(3-fluorophenoxy)aniline a versatile starting material for inhibitors targeting a range of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various non-receptor tyrosine kinases.[1][5]

Signaling Pathway Context: Targeting Angiogenesis

To illustrate the application of this building block, we will focus on the synthesis of a novel inhibitor targeting VEGFR-2, a key mediator of angiogenesis. Dysregulation of the VEGFR signaling pathway is a hallmark of many solid tumors, making it a validated target for anti-cancer therapy.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) PKC->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor Novel Inhibitor (From 3-Chloro-2-(3-fluorophenoxy)aniline) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Protocol: Synthesis of a Novel VEGFR-2 Inhibitor

The following protocol details a representative synthesis of a 4-anilinoquinazoline-based VEGFR-2 inhibitor, a common scaffold in kinase inhibitor design, using 3-Chloro-2-(3-fluorophenoxy)aniline.

Overall Synthetic Scheme

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Suzuki Coupling A 3-Chloro-2-(3-fluorophenoxy)aniline C Intermediate 1 (N-(3-Chloro-2-(3-fluorophenoxy)phenyl)-6-chloroquinazolin-4-amine) A->C B 4,6-Dichloroquinazoline B->C E Final Product (VEGFR-2 Inhibitor) C->E D Vinylboronic acid pinacol ester D->E

Caption: Two-step synthesis of a novel VEGFR-2 inhibitor.

Step 1: Synthesis of N-(3-Chloro-2-(3-fluorophenoxy)phenyl)-6-chloroquinazolin-4-amine (Intermediate 1)

This step involves the nucleophilic aromatic substitution of a chlorine atom on the quinazoline core by the aniline.

  • Materials:

    • 3-Chloro-2-(3-fluorophenoxy)aniline (1.0 eq)

    • 4,6-Dichloroquinazoline (1.05 eq)

    • Isopropanol (IPA)

    • Concentrated HCl (catalytic amount)

  • Procedure:

    • To a stirred suspension of 4,6-dichloroquinazoline in isopropanol, add 3-Chloro-2-(3-fluorophenoxy)aniline.

    • Add a catalytic amount of concentrated HCl.

    • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-8 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold isopropanol to remove unreacted starting materials.

    • Dry the product under vacuum to yield Intermediate 1 as a solid.

Step 2: Synthesis of the Final Product via Suzuki Coupling

This step introduces a vinyl group at the 6-position of the quinazoline, a common feature in some VEGFR inhibitors to occupy a specific hydrophobic pocket.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Potassium vinyltrifluoroborate (or vinylboronic acid pinacol ester) (1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add Intermediate 1, potassium vinyltrifluoroborate, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Add the Pd(dppf)Cl₂ catalyst.

    • Heat the mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction for completion by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final VEGFR-2 inhibitor.

Characterization and Data

The synthesized compounds must be thoroughly characterized to confirm their identity and purity.

Property3-Chloro-2-(3-fluorophenoxy)anilineProposed Final Product (Exemplary Data)
Molecular Formula C₁₂H₉ClFNOC₂₂H₁₅ClF₂N₄O
Molecular Weight 237.66 g/mol 436.84 g/mol
Appearance Off-white to pale brown solidYellow solid
¹H NMR Conforms to structureConforms to structure
Mass Spec (ESI-MS) [M+H]⁺ = 238.0[M+H]⁺ = 437.1
Purity (HPLC) >98%>98%
In Vitro IC₅₀ (VEGFR-2) N/A15 nM

Conclusion and Future Directions

3-Chloro-2-(3-fluorophenoxy)aniline serves as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and rationale presented herein provide a solid foundation for researchers to explore the development of potent and selective inhibitors against various kinase targets implicated in disease. The structured approach, from mechanistic understanding to synthetic execution and characterization, exemplifies a robust workflow in modern drug discovery. Further optimization of the quinazoline core or the coupled moiety can lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide derivatives as triple-angiokinase inhibitors. (2017). ScienceOpen. Available at: [Link]

  • Design, Synthesis and Antitumor Evaluation Of 3-Chloro-4-(Pyridin-2-Ylmethoxy) Aniline Derivatives As BCR-ABL Kinase. (2022). Research Square. Available at: [Link]

  • Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. (2025). PubMed. Available at: [Link]

  • Trametinib. Wikipedia. Available at: [Link]

  • Cobimetinib. PubChem. Available at: [Link]

  • Targeting cancer with small molecule kinase inhibitors. (2008). Nature Reviews Drug Discovery. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. Available at: [Link]

Sources

Application Notes & Protocols: Reductive Amination Strategies for 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

In the landscape of modern drug discovery and development, the efficient and controlled formation of carbon-nitrogen bonds remains a cornerstone of synthetic chemistry. Among the various methodologies, reductive amination stands out as one of the most robust, versatile, and widely utilized transformations for synthesizing secondary and tertiary amines.[1][2] This process, which involves the reaction of a carbonyl compound with an amine to form an imine intermediate that is subsequently reduced, offers a powerful tool for molecular elaboration.[3][4]

This guide focuses on 3-Chloro-2-(3-fluorophenoxy)aniline, a substituted aromatic amine whose structural motifs are prevalent in a variety of pharmacologically active agents, particularly kinase inhibitors. Its derivatization via reductive amination allows for the introduction of diverse side chains, enabling the systematic exploration of structure-activity relationships (SAR) critical for optimizing lead compounds. We present here detailed, field-proven protocols designed to provide researchers with reliable and adaptable methods for the reductive amination of this key building block.

Core Mechanistic Principles: A Two-Step Cascade

Reductive amination is fundamentally a sequential reaction that begins with the condensation of an amine and a carbonyl (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine or a protonated iminium ion.[3][5] This intermediate is the direct substrate for reduction by a hydride source to yield the final amine product.[6]

The efficiency of this process is critically dependent on the reaction pH. Optimal imine formation typically occurs under mildly acidic conditions (pH 4-7).[6][7] This acidity is sufficient to catalyze the dehydration of the hemiaminal intermediate but not so strong as to cause significant protonation of the starting amine, which would render it non-nucleophilic. The choice of reducing agent is therefore paramount, as it must selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[6][8]

Reductive_Amination_Mechanism cluster_reactants Reactants Amine R¹R²NH (Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl R³(CO)R⁴ (Aldehyde/Ketone) Imine Imine/Iminium Ion [R¹R²N=CR³R⁴]⁺ Hemiaminal->Imine - H₂O Product R¹R²N-CHR³R⁴ (Final Amine) Imine->Product + [H⁻] Hydride [H⁻] (Reducing Agent) Hydride->Imine

Figure 1: General workflow of the reductive amination reaction.

Strategic Reagent Selection

The success of a reductive amination protocol hinges on the appropriate selection of the reducing agent and solvent system. The choice is dictated by the reactivity of the substrates and the desired reaction format (one-pot vs. stepwise).

Key Reducing Agents: A Comparative Analysis
Reducing AgentKey AdvantagesKey DisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Mild and highly selective for imines/iminium ions over carbonyls, enabling one-pot procedures.[9][10][11] Avoids toxic cyanide byproducts.[7]Moisture sensitive; not compatible with protic solvents like methanol.[10][12]1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF).[9][12]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at pH 6-8.[13] Stable in protic solvents like methanol.[12]Highly toxic. Can generate toxic HCN gas, especially during acidic workup.[9][14]Methanol, Ethanol.[12]
Sodium Borohydride (NaBH₄) Inexpensive and less toxic than NaBH₃CN.Non-selective; readily reduces aldehydes and ketones.[6] Requires a stepwise procedure where the imine is pre-formed.[9][15]Methanol, Ethanol.[12]

For the derivatization of 3-Chloro-2-(3-fluorophenoxy)aniline, Sodium Triacetoxyborohydride (STAB) is highly recommended for its selectivity and safety profile, making it ideal for one-pot reactions.[9][11] A stepwise protocol using Sodium Borohydride is provided as a cost-effective and cyanide-free alternative.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is the preferred method for its operational simplicity and high selectivity, minimizing the formation of alcohol byproducts from the carbonyl starting material.[9]

Reagents and Materials
ReagentM.W.Amount (1.0 mmol scale)MolesEquivalents
3-Chloro-2-(3-fluorophenoxy)aniline237.66238 mg1.01.0
Aldehyde or Ketone--1.11.1
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.51.5
Acetic Acid (optional, catalyst)60.05~6 µL0.10.1
1,2-Dichloroethane (DCE)-10 mL--
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-2-(3-fluorophenoxy)aniline (238 mg, 1.0 mmol).

  • Dissolution: Add 1,2-dichloroethane (10 mL) and stir until the amine is fully dissolved.

  • Addition of Carbonyl: Add the aldehyde or ketone (1.1 mmol, 1.1 equiv). If using a ketone, add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation.[7]

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (318 mg, 1.5 equiv) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Workup - Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) to quench the excess reducing agent and acetic acid. Stir vigorously for 15 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Workup - Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This two-step, one-pot procedure is an excellent alternative when STAB is not available. It circumvents the poor selectivity of NaBH₄ by allowing the imine to form completely before the reducing agent is introduced.[9][15]

Reagents and Materials
ReagentM.W.Amount (1.0 mmol scale)MolesEquivalents
3-Chloro-2-(3-fluorophenoxy)aniline237.66238 mg1.01.0
Aldehyde--1.11.1
Sodium Borohydride (NaBH₄)37.8376 mg2.02.0
Methanol (MeOH)-10 mL--
Step-by-Step Methodology
  • Step 1: Imine Formation a. To a round-bottom flask, add 3-Chloro-2-(3-fluorophenoxy)aniline (238 mg, 1.0 mmol) and the aldehyde (1.1 mmol, 1.1 equiv). b. Add methanol (10 mL). Methanol is an excellent solvent for promoting rapid imine formation from aldehydes.[9] c. Stir the mixture at room temperature for 1-2 hours. Monitor imine formation by TLC or LC-MS.

  • Step 2: Reduction a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add sodium borohydride (76 mg, 2.0 equiv) in small portions. Caution: Hydrogen gas evolution will occur. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the imine is fully consumed as indicated by TLC/LC-MS.

  • Workup & Purification a. Quenching: Cool the mixture to 0 °C and slowly add water (10 mL) to quench the excess NaBH₄. b. Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol. c. Extraction: Add ethyl acetate (25 mL) and water (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL). d. Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. e. Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

Troubleshooting and Optimization

Even robust protocols can encounter issues. The following guide provides solutions to common problems encountered during reductive amination.

Troubleshooting_Workflow Start Reaction Issue (Low Yield / Incomplete) Check_Reagents Check Reagents Is STAB/NaBH₄ active? Are starting materials pure? Start->Check_Reagents Check_Imine Check Imine Formation Monitor by LCMS/TLC before reduction. Is imine intermediate observed? Start->Check_Imine Check_Conditions Check Conditions Is solvent anhydrous (for STAB)? Is pH appropriate (for NaBH₃CN)? Start->Check_Conditions Solution_Reagents Solution: Use fresh, high-purity reagents. Check_Reagents:q1->Solution_Reagents No Check_Reagents:q2->Solution_Reagents No Solution_Imine Solution: - Add catalytic acid (for ketones). - Increase pre-formation time. - Use dehydrating agent (e.g., MgSO₄). Check_Imine:c2->Solution_Imine No Solution_Conditions Solution: - Use anhydrous solvent. - Adjust pH to 6-7 for NaBH₃CN. Check_Conditions:p1->Solution_Conditions No Check_Conditions:p2->Solution_Conditions No

Figure 2: Decision workflow for troubleshooting reductive amination.

SymptomPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive reducing agent (STAB is moisture-sensitive).[10][12]- Inefficient imine formation, especially with ketones or electron-poor amines.[13]- Use a fresh bottle of STAB or test the activity of NaBH₄ on a simple aldehyde.[16]- For ketones, add catalytic acetic acid.[7]- Increase reaction time or temperature for imine formation before adding the reductant.
Recovery of Starting Amine/Carbonyl - The reaction has not gone to completion.- The imine intermediate is hydrolyzing back to the starting materials.[17]- Increase the equivalents of the reducing agent (to 1.5-2.0 equiv).- Ensure anhydrous conditions when using STAB.[12]- For NaBH₃CN, ensure the pH is maintained around 6-7.[13]
Significant Alcohol Byproduct - The reducing agent is reducing the carbonyl starting material.- This is common when using NaBH₄ in a one-pot fashion.[6]- Switch to a more selective reagent like STAB.[9]- If using NaBH₄, ensure complete imine formation before its addition (Protocol 2).
Formation of Dialkylated Product - A secondary amine product reacts again with the carbonyl.- More common when using a primary amine and a reactive aldehyde.- Use the stepwise procedure (Protocol 2) to control the reaction.[15]- Use a stoichiometric amount or slight excess of the amine relative to the carbonyl.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reductive Amination - Common Conditions. (n.d.). University of Rochester. [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). The Organic Chemistry Tutor. [Link]

  • Sodium cyanoborohydride - Wikipedia. (n.d.). Wikipedia. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Sodium cyanoborohydride - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Reddit - r/Chempros - Troubleshooting poor yields. (2025, March 7). Reddit. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? - ResearchGate. (2016, October 22). ResearchGate. [Link]

  • Reddit - r/Chempros - Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

Sources

Application Note: High-Fidelity Buchwald-Hartwig Coupling of 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge

3-Chloro-2-(3-fluorophenoxy)aniline (CAS 937604-57-4) represents a "privileged scaffold" in kinase inhibitor discovery, yet it presents a distinct set of chemoselective and steric challenges for Palladium-catalyzed cross-coupling:

  • Steric Congestion (The Ortho-Phenoxy Effect): The bulky 3-fluorophenoxy group at the C2 position creates significant steric hindrance around the primary amine (C1). This inhibits the coordination of the amine to the Pd(II) center during the transmetalation step, often necessitating higher reaction temperatures.

  • Chemoselectivity (The Meta-Chloro Liability): The molecule contains an aryl chloride at C3. While aryl chlorides are generally less reactive than bromides or iodides, the elevated temperatures required to overcome the C2-steric hindrance can promote oxidative addition into the C3-Cl bond, leading to oligomerization or polymerization.

  • Electronic Deactivation: The inductive effect of the phenoxy group and the chlorine atom reduces the nucleophilicity of the aniline nitrogen, further slowing the rate of reductive elimination.

The Solution: Ligand-Controlled Chemoselectivity

To successfully couple this substrate with an external aryl halide (Ar-X) without disturbing the internal C3-Cl bond, we must utilize a catalyst system that:

  • Accelerates Reductive Elimination: To prevent β-hydride elimination or catalyst decomposition.

  • Accommodates Steric Bulk: To allow the hindered aniline to bind.

  • Discriminates Halogens: Preferentially activates the external Ar-Br/Ar-I over the internal Ar-Cl.

Recommended System: RuPhos or BrettPhos ligated Palladium (specifically Gen. 3 or Gen. 4 precatalysts). These dialkylbiaryl phosphine ligands form a pocket that facilitates the entry of hindered amines while preventing the activation of deactivated aryl chlorides on electron-rich rings.

Part 2: Detailed Experimental Protocol

Protocol A: Coupling with Aryl Bromides (Standard High-Yield Method)

Target Application: Synthesis of diarylamines where the electrophile is an aryl bromide or activated aryl chloride.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Nucleophile: 3-Chloro-2-(3-fluorophenoxy)aniline (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 - 1.1 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 - 5.0 mol%)

    • Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Alternative for base-sensitive substrates: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the aniline (1.0 equiv), the aryl bromide (1.0 equiv), NaOtBu (1.4 equiv), and the RuPhos Pd G4 precatalyst (0.02 equiv).

    • Critical Step: Do not add the catalyst last if the vessel is open to air. Add all solids, then purge.

  • Purging: Cap the vessel and evacuate/backfill with Argon three times to remove atmospheric oxygen.

  • Solvent Addition: Add anhydrous Toluene via syringe through the septum.

  • Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800+ RPM).

    • Why 80°C? This temperature provides enough energy to overcome the steric barrier of the phenoxy group but is generally below the threshold for activating the deactivated C3-chloride on the aniline ring.

  • Monitoring: Monitor by LC-MS at 2 hours.

    • Checkpoint: If the reaction is stalled (<50% conversion) but no side products are visible, increase temperature to 100 °C.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Coupling with Deactivated/Hindered Aryl Chlorides

Target Application: When the coupling partner is also an aryl chloride.[8][12]

  • Ligand Switch: Use BrettPhos Pd G4 . BrettPhos is superior for coupling primary amines with aryl chlorides.

  • Base Switch: Use LHMDS (1.0 M in THF, 2.2 equiv) if NaOtBu fails. The soluble base can sometimes drive the deprotonation of the bulky Pd-amine complex more effectively.

  • Temperature: 100 °C is typically required.[8]

Part 3: Mechanism & Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific steric clash introduced by the 2-phenoxy group and how the RuPhos ligand mitigates this.

BuchwaldHartwigMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br Complex1 L-Pd(II)(Ar)(Br) OxAdd->Complex1 AmineBind Amine Coordination (Steric Clash Here!) Complex1->AmineBind + Substrate Deprotonation Deprotonation (Base removes H) AmineBind->Deprotonation + NaOtBu / - NaBr RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim L-Pd(Ar)(N-R) RedElim->Pd0 Regeneration Product Diarylamine Product RedElim->Product Substrate 3-Chloro-2-(3-fluorophenoxy)aniline Substrate->AmineBind Nucleophile StericNote RuPhos Ligand Shields Pd center, permitting entry of ortho-phenoxy aniline StericNote->AmineBind

Caption: Catalytic cycle emphasizing the critical amine coordination step where the 2-phenoxy steric bulk creates a barrier, overcome by the specialized geometry of the RuPhos ligand.

Part 4: Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on base/solvent variations for this specific scaffold.

VariableConditionOutcome PredictionRecommendation
Base NaOtBuFast kinetics; potential for ester hydrolysis if present.Primary Choice
Base Cs₂CO₃Slower kinetics; excellent functional group tolerance.Use for sensitive substrates.[5]
Base K₃PO₄Very mild; often requires H₂O additive (Schiff base risk).Secondary Choice.
Solvent TolueneHigh boiling point; non-polar. Good for NaOtBu.Primary Choice
Solvent t-Amyl AlcoholPromotes solubility of Pd-complexes; higher temp limit.Use for difficult couplings.[13]
Ligand BINAPOften fails for ortho-substituted anilines.Avoid
Ligand XPhosGood, but RuPhos/BrettPhos are superior for primary amines.Alternative.
Troubleshooting Guide
  • Problem: Low conversion, starting material remains.

    • Cause: Catalyst poisoning or insufficient activation energy.

    • Fix: Switch to BrettPhos Pd G4 and increase temperature to 100°C. Ensure strict O₂ exclusion.

  • Problem: Formation of "Homocoupling" (Ar-Ar) product.

    • Cause: Oxidative addition occurred, but transmetalation (amine binding) was too slow.

    • Fix: Increase the concentration of the amine. Add the catalyst after the amine is in solution.

  • Problem: Loss of Chlorine (Dehalogenation).

    • Cause: Hydride source present (often from solvent impurities or excessive heating).

    • Fix: Use anhydrous, high-purity solvents. Lower the temperature.

References

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination . Wikipedia. Retrieved from [Link][2][14][15]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines . National Institutes of Health (PMC). Retrieved from [Link]

  • Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. Google Patents (CN106631715A).

Sources

Application Notes and Protocols for the N-Acylation of 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-acylation of 3-Chloro-2-(3-fluorophenoxy)aniline, a critical transformation for the synthesis of advanced pharmaceutical intermediates and other fine chemicals. We delve into the mechanistic underpinnings of this reaction, addressing the specific electronic and steric challenges posed by the substrate's substituents. Detailed, field-proven protocols for acylation using both acyl chlorides and acid anhydrides are presented, accompanied by expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methodologies for the derivatization of complex aromatic amines.

Introduction: Strategic Considerations for Acylating a Substituted Aniline

The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis. It serves not only as a method for synthesizing stable amide products but also as a crucial strategy for protecting the amino group.[1][2] The conversion of a highly reactive, basic amino group into a neutral amide functionality drastically alters its influence on the aromatic ring, reducing its activating effect in electrophilic aromatic substitution and preventing unwanted side reactions.[3][4][5]

The substrate in focus, 3-Chloro-2-(3-fluorophenoxy)aniline, presents a unique synthetic challenge. The nucleophilicity of the aniline nitrogen is significantly modulated by the electronic properties of the ring substituents:

  • Electron-Withdrawing Effects: Both the chloro group at the 3-position and the 3-fluorophenoxy group at the 2-position exert electron-withdrawing inductive effects. This reduces the electron density on the nitrogen atom, rendering it less nucleophilic than unsubstituted aniline.[5]

  • Steric Hindrance: The bulky 3-fluorophenoxy group at the ortho position can sterically impede the approach of the acylating agent to the nitrogen center, potentially slowing the reaction rate.

Therefore, selecting the appropriate reaction conditions requires a careful balance of reagent reactivity and control to achieve high conversion and yield. This guide will explore two primary pathways to achieve this transformation effectively.

Mechanistic Overview: Nucleophilic Acyl Substitution

The acylation of an amine proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[3][6][7] This forms a tetrahedral intermediate which then collapses, expelling a leaving group (chloride or carboxylate) and a proton to yield the final amide product.

A base is typically included in the reaction mixture, especially when using acyl halides.[8] Its primary role is to neutralize the acidic byproduct (HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[8]

Acylation_Mechanism sub Aniline (Nucleophile) intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack acyl Acylating Agent (Electrophile, R-CO-L) acyl->intermed prod N-Acylated Product (Amide) intermed->prod Collapse & Leaving Group Expulsion byprod Byproduct (H-L) intermed->byprod base Base byprod->base Neutralization

Figure 1: General mechanism of aniline acylation.

Recommended Experimental Protocols

Given the reduced nucleophilicity of the substrate, two protocols are provided. Protocol 1 utilizes a highly reactive acylating agent for robust conversion, while Protocol 2 employs a more common, milder reagent suitable for process optimization.

Protocol 1: Acylation using Acetyl Chloride and Pyridine

This method is highly effective due to the high electrophilicity of acetyl chloride.[8] Pyridine acts as an excellent base to scavenge the HCl produced. This reaction should be performed under anhydrous conditions as acyl chlorides react readily with water.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (1 mmol scale)Notes
3-Chloro-2-(3-fluorophenoxy)aniline251.68252 mg (1.0 mmol)Starting material
Acetyl Chloride78.5086 µL (1.2 mmol)Use fresh, high-purity reagent
Pyridine, anhydrous79.10162 µL (2.0 mmol)Anhydrous grade, stored over molecular sieves
Dichloromethane (DCM), anhydrous-10 mLAnhydrous grade
1 M Hydrochloric Acid (HCl)-~15 mLFor work-up
Saturated Sodium Bicarbonate (NaHCO₃) soln-~15 mLFor work-up
Brine-~15 mLFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)-As neededDrying agent

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-Chloro-2-(3-fluorophenoxy)aniline (252 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the solid is completely dissolved.

  • Base Addition: Add anhydrous pyridine (162 µL, 2.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: While stirring vigorously at 0 °C, add acetyl chloride (86 µL, 1.2 mmol) dropwise over 5 minutes using a syringe. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Carefully pour the reaction mixture into a separatory funnel containing 15 mL of 1 M HCl.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting residue by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-(3-Chloro-2-(3-fluorophenoxy)phenyl)acetamide.

Protocol 2: Acylation using Acetic Anhydride and Sodium Acetate

This protocol, adapted from a standard procedure for substituted anilines, uses the less reactive but easier-to-handle acetic anhydride.[1][9] The reaction is performed in an aqueous medium where the aniline is first converted to its more soluble hydrochloride salt.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (1 mmol scale)Notes
3-Chloro-2-(3-fluorophenoxy)aniline251.68252 mg (1.0 mmol)Starting material
Concentrated Hydrochloric Acid (~12 M)-~0.1 mLTo form the hydrochloride salt
Acetic Anhydride102.09113 µL (1.2 mmol)
Sodium Acetate, anhydrous82.03164 mg (2.0 mmol)Acts as the base
Deionized Water-~10 mL
Ethanol-As neededFor recrystallization

Step-by-Step Procedure

  • Salt Formation: In a 50 mL Erlenmeyer flask, suspend 3-Chloro-2-(3-fluorophenoxy)aniline (252 mg, 1.0 mmol) in 7 mL of water.

  • Acidification: Add concentrated HCl (~0.1 mL) dropwise while stirring until the aniline dissolves completely, forming the hydrochloride salt.[1]

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (164 mg, 2.0 mmol) in 3 mL of water.

  • Reaction Initiation: To the stirred aniline hydrochloride solution, add acetic anhydride (113 µL, 1.2 mmol) in one portion.[1]

  • Base Addition: Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the product should form.[1]

  • Crystallization: Stir the mixture for 20-30 minutes and then cool it in an ice bath to maximize product precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure N-(3-Chloro-2-(3-fluorophenoxy)phenyl)acetamide.

Summary of Reaction Conditions & Workflow

The choice of protocol may depend on available reagents, scale, and desired purity profile.

Table 1: Comparison of Acylation Protocols

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Acid Anhydride)
Acylating Agent Acetyl ChlorideAcetic Anhydride
Base PyridineSodium Acetate
Solvent Dichloromethane (DCM)Water
Temperature 0 °C to Room TemperatureRoom Temperature
Key Advantage High reactivity, rapid conversionMilder reagents, simple work-up
Key Constraint Requires anhydrous conditionsMay be slower for deactivated substrates

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start [label="Start:\n3-Chloro-2-(3-fluorophenoxy)aniline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Substrate\n(DCM or Acidified Water)"]; reagents [label="Add Base & Acylating Agent\n(Control Temperature)"]; reaction [label="Stir at RT\n(Monitor by TLC)"]; workup [label="Quench & Work-up\n(Extraction or Filtration)"]; purify [label="Purify Crude Product\n(Chromatography or Recrystallization)"]; end [label="Final Product:\nN-Acylated Aniline", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> reagents; reagents -> reaction; reaction -> workup; workup -> purify; purify -> end; }

Figure 2: General experimental workflow for acylation.

Troubleshooting and Optimization

  • Low or No Reactivity: If the reaction stalls, particularly with Protocol 2, gentle heating (40-50 °C) can be applied. Alternatively, switching to the more reactive acyl chloride (Protocol 1) is recommended. Ensure the starting aniline is of high purity.

  • Incomplete Reaction: Increase the equivalents of the acylating agent (e.g., to 1.5 eq) and the base. Extending the reaction time may also drive the reaction to completion.

  • Side Product Formation: If di-acylation or other side reactions are observed (unlikely for this substrate), reduce the reaction temperature and add the acylating agent more slowly.

  • Hydrolysis of Acylating Agent: For Protocol 1, it is critical to use anhydrous solvents and reagents and maintain a dry nitrogen atmosphere to prevent the hydrolysis of acetyl chloride.[10]

By understanding the electronic nature of the substrate and carefully selecting the reaction conditions, the N-acylation of 3-Chloro-2-(3-fluorophenoxy)aniline can be achieved with high efficiency and purity, providing a reliable pathway to valuable chemical entities.

References

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic.
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Acyl
  • Mechanism of aniline acetylation reaction (Koreeda, 2011).
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Acylation Overview, Mechanism & Agents. Study.com.
  • Acetyl
  • Reactions of Aniline. Chemistry Steps.
  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • Why does the acetylation of the NH2 group of aniline reduce its activity?. Quora.
  • Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group.
  • Acyl
  • Application Notes and Protocols for the Acetyl
  • acylation of amines. Mastering Chemistry Help.
  • optimization of reaction conditions for Friedel-Crafts acyl

Sources

nucleophilic aromatic substitution to form 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution for the Synthesis of 3-Chloro-2-(3-fluorophenoxy)aniline

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Chloro-2-(3-fluorophenoxy)aniline, a valuable building block in medicinal chemistry and materials science. The described protocol is centered on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized transformation in organic synthesis. We delve into the mechanistic underpinnings of the SNAr pathway, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for reaction optimization. This document is intended for researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for successful synthesis.

Introduction: The Strategic Importance of Diaryl Ethers

Diaryl ether linkages are prevalent structural motifs in a multitude of biologically active compounds and advanced materials. The synthesis of substituted diaryl ethers, such as 3-Chloro-2-(3-fluorophenoxy)aniline, often requires strategic bond formation between two aryl systems. While several methods exist, including the classical Ullmann condensation and modern palladium-catalyzed cross-couplings, the Nucleophilic Aromatic Substitution (SNAr) reaction offers a powerful and often more economical alternative, particularly when the aromatic ring is appropriately activated.[1][2]

This guide focuses on the SNAr reaction between 2,3-dichloroaniline and 3-fluorophenol. This transformation leverages the electronic properties of the starting materials to facilitate the displacement of a chloride leaving group by a phenoxide nucleophile, yielding the desired diaryl ether in a controlled manner.

Reaction Mechanism and Rationale

The cornerstone of this synthesis is the addition-elimination mechanism of SNAr.[3][4] For a successful SNAr reaction, the aromatic ring must be "electron-poor," which facilitates the attack by a nucleophile.[5][6]

The key steps are:

  • Deprotonation: A base, typically potassium or cesium carbonate, deprotonates the hydroxyl group of 3-fluorophenol to generate the more potent 3-fluorophenoxide nucleophile.

  • Nucleophilic Attack: The electron-rich phenoxide attacks the electron-deficient carbon atom of 2,3-dichloroaniline that bears the chlorine atom at the C2 position. This is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[4][7] The negative charge is stabilized through resonance, particularly by the electron-withdrawing chloro group at the C3 position.

  • Rearomatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex, yielding the final product, 3-Chloro-2-(3-fluorophenoxy)aniline.

The choice of 2,3-dichloroaniline as the substrate is strategic. The chlorine atom at the C2 position is susceptible to displacement, and the additional chloro group at C3 helps to activate the ring towards nucleophilic attack by withdrawing electron density.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Assemble dry glassware (3-neck flask, condenser) B 2. Add reagents: - 2,3-Dichloroaniline - 3-Fluorophenol - K₂CO₃ A->B C 3. Add anhydrous DMF B->C D 4. Purge with N₂/Ar C->D E 5. Heat to 120-130 °C with stirring D->E F 6. Monitor by TLC/LC-MS (12-24 h) E->F G 7. Cool to RT, quench with H₂O F->G H 8. Extract with EtOAc G->H I 9. Wash with H₂O & Brine H->I J 10. Dry (MgSO₄) & Concentrate I->J K 11. Flash Column Chromatography (Silica, Hex/EtOAc) J->K L 12. Characterize Product (NMR, MS) K->L

Sources

Application Note: Handling and Storage of Air-Sensitive Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Fluorinated anilines are critical bioisosteres in medicinal chemistry, widely used to modulate lipophilicity (LogP) and metabolic stability in kinase inhibitors and agrochemicals. While the electron-withdrawing nature of fluorine often stabilizes the aromatic ring compared to alkyl-anilines, many high-purity fluorinated anilines remain susceptible to oxidative degradation and photolysis .

For applications requiring high catalytic turnover (e.g., Buchwald-Hartwig aminations), even trace oxidation products (azo compounds, hydrazines) can poison Palladium catalysts. This guide provides a rigorous, self-validating protocol for the storage and handling of these reagents to ensure experimental reproducibility.

The Chemistry of Degradation

To handle these compounds effectively, one must understand the failure mode. Unlike alkyl amines which absorb CO₂, anilines primarily degrade via radical cation formation .

The Oxidation Mechanism

Upon exposure to atmospheric oxygen or UV light, the aniline undergoes a Single Electron Transfer (SET).

  • Initiation: Oxygen abstracts an electron from the nitrogen lone pair, forming a radical cation (

    
    ).
    
  • Propagation: This radical loses a proton to form a neutral amino radical (

    
    ), which dimerizes.
    
  • Termination: The coupling results in azo-benzenes (

    
    ) or complex polymeric tars (aniline black).
    

The Fluorine Factor:

  • Basicity: Fluorine atoms are electron-withdrawing. A pentafluoroaniline (

    
    ) is significantly less basic than 4-fluoroaniline (
    
    
    
    ) or aniline (
    
    
    ).
  • Consequence: While highly fluorinated anilines are thermodynamically less prone to initial oxidation than electron-rich anilines (e.g., 4-methoxyaniline), they are often highly hygroscopic and sensitive to light. Once formed, oxidation impurities in fluorinated systems are notoriously difficult to separate from the parent compound due to similar volatility.

Storage Architecture

Proper storage is a decision process based on the physical state and intended duration of storage.

Storage Decision Matrix

The following logic flow dictates the storage vessel and atmosphere requirements.

StorageMatrix Start Incoming Fluorinated Aniline State Physical State? Start->State Liquid Liquid (e.g., 4-Fluoroaniline) State->Liquid Solid Solid (e.g., 2,4-Difluoroaniline) State->Solid DurationL Storage Duration? Liquid->DurationL DurationS Storage Duration? Solid->DurationS ShortTermL Schlenk Flask / SureSeal (Dark, 4°C) DurationL->ShortTermL < 1 Month LongTermL Flame-Sealed Ampoule (Dark, -20°C) DurationL->LongTermL > 1 Month ShortTermS Desiccator + Ar Backfill (Dark, RT) DurationS->ShortTermS < 1 Month LongTermS Glovebox (N2/Ar) (<0.5 ppm O2) DurationS->LongTermS > 1 Month

Figure 1: Decision matrix for selecting the appropriate storage environment based on physical state and duration.

Storage Specifications Table
ParameterLiquid Fluorinated AnilinesSolid Fluorinated Anilines
Primary Container Sure/Seal™ bottle or Schlenk flaskAmber glass vial with Teflon-lined cap
Secondary Containment Metal can with vermiculite (to trap HF if broken)Desiccator or Glovebox
Atmosphere Argon (heavier than air, blankets liquid)Nitrogen or Argon
Temperature 2–8 °C (Refrigerated)Room Temp (unless specified -20°C)
Sealing Material Electrical Tape (Parafilm is permeable to O₂)Teflon Tape on threads + Electrical Tape
Desiccant Activated 3Å Molecular Sieves (in flask)Silica gel / P₂O₅ (in desiccator)

Handling Protocols

Inert Atmosphere Liquid Transfer (Schlenk Line)

Objective: Transfer liquid 4-fluoroaniline from a storage bottle to a reaction vessel without air exposure.

Equipment:

  • Schlenk line (Vacuum/Argon manifold).

  • Oven-dried glassware (120°C, >4 hours).

  • Gas-tight syringe with a long stainless steel needle (12-18 inch).

Workflow Diagram:

SchlenkTransfer Prep 1. Purge Syringe (3x Ar Flush) Pressurize 2. Pressurize Source (Insert Ar Line) Prep->Pressurize Draw 3. Draw Liquid (Positive Pressure) Pressurize->Draw Keep Positive Pressure Transfer 4. Transfer to Flask (Through Septum) Draw->Transfer Avoid Plunger Pull-back Clean 5. Immediate Clean (Avoid Clogging) Transfer->Clean

Figure 2: Step-by-step workflow for inert liquid transfer using positive pressure techniques.

Detailed Protocol:

  • Purge: Connect the source bottle to the Argon line via a bleed needle to establish positive pressure.

  • Flush Syringe: Insert the syringe needle into the headspace of the bottle. Draw Argon and expel it three times to remove air from the barrel.

  • Draw: Lower the needle into the liquid. Allow the positive pressure of the bottle to help push the plunger up (passive draw) rather than pulling hard (which can create vacuum bubbles).

  • Transfer: Move quickly to the reaction flask (also under Argon). Pierce the septum and inject.

  • Validation: Watch the bubbler on the Schlenk line. It should bubble out during injection, confirming positive pressure.

Solid Handling (Glovebox vs. Funnel)
  • Glovebox: Essential for catalytic grades. Open the vial only once the antechamber atmosphere is cycled (minimum 3 cycles).

  • Benchtop (Schlenk): If a glovebox is unavailable, use a solid addition funnel (powder funnel with a side-arm and stopcock).

    • Load the funnel in a glovebag or dry box.

    • Attach the funnel to the reaction flask (under Argon flow).

    • Open the stopcock/valve to drop the solid directly into the solvent.

Quality Control (QC) & Purification

Before committing valuable intermediates to a step, validate the quality of the aniline.

MethodObservationAction
Visual Inspection Colorless to Straw YellowPass. Proceed.
Dark Brown / Black / RedFail. Significant oxidation. Purify.
¹H-NMR (CDCl₃) Sharp peaks.Pass.
Broadening of NH₂ peak (>4.0 ppm) or new aromatic multiplets.Fail. Paramagnetic impurities or polymerization.
Karl Fischer (KF) < 0.1% WaterPass.
> 0.5% WaterFail. Dry with CaH₂ and distill.

Purification of Oxidized Anilines: If the aniline has darkened:

  • Distillation: Perform vacuum distillation under Argon. Discard the first 10% (for water) and the last 10% (tars).

  • Activated Carbon: For solids, dissolve in hot ethanol, treat with activated charcoal, filter while hot through Celite, and recrystallize.

Safety & Toxicology Hazards

Fluorinated anilines present unique hazards compared to standard anilines.

  • Skin Absorption & Glove Permeability:

    • Hazard: Anilines are rapidly absorbed through the skin, causing methemoglobinemia (blue skin, oxygen deprivation).

    • Critical Warning: Nitrile gloves are often insufficient for direct contact with anilines.[1]

    • Recommendation: Use Silver Shield (Laminate) gloves or PVA gloves. If using Nitrile for dexterity, use "Double Gloving" and change immediately upon splash.

  • Combustion & HF Formation:

    • In the event of a fire or thermal decomposition, fluorinated anilines release Hydrogen Fluoride (HF) gas.

    • Protocol: Do not use standard ABC extinguishers if they might scatter the material. Use CO₂ or dry sand. Ensure Calcium Gluconate gel is available in the lab first-aid kit for HF burns.

References

  • Sigma-Aldrich. (1997).[2] Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[2][3][4] Merck KGaA. Link

  • Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][5][6] University of Pittsburgh. Link

  • BenchChem. (2025). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.Link

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: 4-Fluoroaniline Safety Data.Link

  • Rutgers University. Standard Operating Procedure: Aniline Handling.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: T-OX-3C2F Subject: Prevention of Oxidation & Degradation Protocols

Executive Summary: The "Why" Behind the Degradation

User Observation: You may have noticed your sample of 3-Chloro-2-(3-fluorophenoxy)aniline turning from an off-white/beige solid to pink, brown, or black.

The Root Cause: Like most aniline derivatives, 3-Chloro-2-(3-fluorophenoxy)aniline is susceptible to auto-oxidation driven by atmospheric oxygen and catalyzed by light. While the electron-withdrawing chlorine and fluorophenoxy substituents theoretically reduce electron density on the nitrogen (making it slightly more stable than unsubstituted aniline), the amino group remains a reactive nucleophile.

The Mechanism:

  • Initiation: Light (hν) or trace metals catalyze the formation of an aminyl radical.

  • Coupling: These radicals dimerize to form hydrazobenzenes.

  • Oxidation: These intermediates further oxidize into azo (N=N) and azoxy (N=N-O) compounds. These highly conjugated systems are responsible for the intense color change (chromophores) even at trace levels (<1%).

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from a pure sample to colored impurities.

OxidationPathway Start Pure Aniline (Colorless/Beige) Radical Aminyl Radical (Reactive Intermediate) Start->Radical H-abstraction Trigger Triggers: O2 + Light (hν) Trigger->Radical Dimer Hydrazobenzene (Unstable) Radical->Dimer Dimerization Impurity Azo/Azoxy Dimers (Brown/Black Chromophores) Dimer->Impurity Further Oxidation

Figure 1: The auto-oxidation cascade of aromatic amines. Note that colored impurities appear at the final stage, often masking the remaining pure compound.

Storage Protocol: The "How" (Best Practices)

To maintain purity >98% over long durations (>6 months), you must disrupt the "Trigger" identified in Figure 1.

Standard Operating Procedure (SOP):

ParameterRecommendationTechnical Rationale
Temperature -20°C (Standard) Lowers kinetic energy, significantly slowing the rate of radical formation [1].
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a "blanket" in the vial that prevents O2 reentry better than Nitrogen when the cap is opened.
Container Amber Glass Blocks UV/Vis radiation that catalyzes the initial H-abstraction.
Sealing Teflon-lined caps + Parafilm Prevents moisture ingress. Water can facilitate proton transfer steps in degradation pathways.
State Solid Powder Do not store in solution. In solution (especially DMSO or Methanol), the molecular mobility increases, accelerating dimerization rates.

Critical Warning: If you must store it in solution, avoid chlorinated solvents (like chloroform) which can form trace HCl over time, potentially salting out your amine or catalyzing side reactions.

Troubleshooting & FAQs

Q1: My sample has turned dark brown. Is it ruined?

  • Answer: Not necessarily. Aromatic amines have high extinction coefficients. A sample can appear pitch black with only 1-2% oxidation product present.

  • Action: Run a TLC (Thin Layer Chromatography) or LC-MS. If the main peak/spot corresponds to your parent mass (MW ≈ 237.66), you can salvage it using the purification protocol below.

Q2: The compound is "oiling out" instead of crystallizing.

  • Answer: The 3-fluorophenoxy ether chain adds lipophilicity and flexibility, making crystallization difficult compared to rigid anilines.

  • Action: Do not rely on recrystallization. Use the Acid-Base Extraction method (Module 4) which relies on chemical properties (pKa) rather than crystal lattice formation.

Q3: Can I store this in DMSO at room temperature?

  • Answer: No. DMSO is hygroscopic and can act as a mild oxidant under certain conditions. Store DMSO stocks at -20°C or -80°C and limit freeze-thaw cycles.

Recovery Protocol: Acid-Base Extraction

If your compound has oxidized, recrystallization is often ineffective because the polarities of the aniline and its azo-dimers are similar. Instead, utilize the basicity of the amine nitrogen.

The Principle:

  • Impurity (Azo dimer): Neutral (Non-basic).

  • Target (Aniline): Basic (pKa ≈ 3.0 - 4.0).

  • Strategy: Protonate the aniline to move it into water; leave the neutral colored impurities in the organic layer.

Step-by-Step Workflow
  • Dissolution: Dissolve the dark solid in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract with 1M HCl (3x).

    • Chemistry: The amine becomes the hydrochloride salt (

      
      ) and moves to the aqueous layer.[1][2] The dark impurities stay in the EtOAc.
      
  • Separation: Keep the Aqueous Layer . Discard the organic layer (which should contain the color).

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or sat.

    
     until pH > 9.
    
    • Observation: The solution will become cloudy as the free base aniline precipitates or oils out.

  • Re-extraction: Extract the cloudy aqueous mixture with fresh Dichloromethane (DCM) or EtOAc.

  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and concentrate in vacuo.
    
Visualizing the Purification Logic

PurificationFlow Crude Crude Dark Sample (Aniline + Impurities) Step1 Dissolve in EtOAc Add 1M HCl Crude->Step1 Separation Phase Separation Step1->Separation OrgLayer1 Organic Layer (Contains Neutral Impurities/Color) DISCARD Separation->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Aniline-HCl Salt) Separation->AqLayer1 Bottom Layer Step2 Basify (pH > 9) (Regenerates Free Base) AqLayer1->Step2 Step3 Extract into DCM Dry & Evaporate Step2->Step3 Final Purified Product (Off-white Solid/Oil) Step3->Final

Figure 2: Acid-Base extraction flowchart for separating basic anilines from neutral oxidation byproducts.

References
  • Citation Context: Confirms cold-chain transportation requirements and physical d
  • Citation Context: Establishes inert atmosphere protocols (Argon/Nitrogen) for amine storage.
    • Citation Context: Provides general stability data for chloro-fluoro-anilines and degradation pathways.[3]

  • PubChem. (2025).[4] 3-Chloroaniline Compound Summary. Retrieved February 22, 2026, from [Link]

    • Citation Context: Supports the general chemical behavior, toxicity, and oxidation susceptibility of the chloro-aniline class.

Sources

removing nitro impurities from 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 3-Chloro-2-(3-fluorophenoxy)aniline . It addresses the critical challenge of removing nitro precursors (3-Chloro-2-(3-fluorophenoxy)nitrobenzene) and preventing side reactions like dehalogenation.[1]

Topic: Purification & Impurity Management

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Executive Summary: The Challenge

You are likely encountering a persistent nitro impurity (


) or observing des-chloro byproducts (hydrodehalogenation) during the synthesis of 3-Chloro-2-(3-fluorophenoxy)aniline .[1]

This molecule presents a classic "chemoselectivity conflict":

  • The Goal: Reduce the nitro group (

    
    ).
    
  • The Risk: The chlorine atom at the 3-position is electronically activated and prone to hydrogenolysis (cleavage) under standard hydrogenation conditions (Pd/C,

    
    ).[1]
    
  • The Consequence: Aggressive hydrogenation strips the chlorine; mild hydrogenation leaves unreacted nitro impurities.

This guide provides the remediation protocol (Purification) to save your current batch and the prevention protocol (Synthesis) for future batches.

Remediation: Removing Nitro Impurities (Post-Reaction)

If you already have a crude mixture containing the aniline product and unreacted nitro starting material, do not attempt recrystallization immediately. Nitro compounds often co-crystallize with anilines due to


 stacking.

The Solution: Acid-Base Chemoselective Extraction. This method exploits the basicity of the aniline amine (


) versus the neutrality of the nitro group.
Protocol A: Acid-Base Purification Workflow

Reagents:

  • Hydrochloric Acid (2M or 3M)[1]

  • Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)[1]

  • Sodium Hydroxide (4M) or Saturated

    
    [1]
    
  • Brine

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude mixture (Aniline + Nitro impurity) in an organic solvent (EtOAc or MTBE).

  • Acid Extraction (The Critical Step):

    • Add 2M HCl to the organic phase.

    • Chemistry: The aniline protonates to form the water-soluble anilinium salt (

      
      ).[1] The nitro impurity remains 
      
      
      
      (neutral).[1]
    • Shake and separate layers. Keep the Aqueous Layer (contains Product).

    • Repeat: Extract the organic layer once more with fresh HCl to ensure quantitative recovery of the aniline.

  • Organic Wash:

    • Combine the acidic aqueous layers.

    • Wash the aqueous phase with a small volume of fresh organic solvent.

    • Purpose: This removes mechanically entrained nitro droplets. Discard this organic wash.

  • Basification & Recovery:

    • Cool the acidic aqueous phase on ice (exothermic neutralization).

    • Slowly add 4M NaOH (or Sat.

      
      ) until pH 
      
      
      
      .
    • Observation: The solution will become cloudy/milky as the free-base aniline oils out.

  • Final Extraction:

    • Extract the now-basic aqueous phase with EtOAc (2-3 times).[1]

    • Dry combined organics over

      
      , filter, and concentrate.[1][2]
      
Visual Workflow: Acid-Base Separation

AcidBaseExtraction Start Crude Mixture (Aniline + Nitro Impurity) Dissolve Dissolve in Organic Solvent (EtOAc/MTBE) Start->Dissolve AddAcid Add 2M HCl (Protonation) Dissolve->AddAcid Separation Phase Separation AddAcid->Separation OrgLayer Organic Layer (Contains Nitro Impurity) Separation->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Anilinium Salt) Separation->AqLayer Ionic Species Waste Waste Stream OrgLayer->Waste Wash Wash Aqueous with fresh Organic (Removes trace Nitro) AqLayer->Wash DiscardOrg Discard Organic Wash Wash->DiscardOrg Basify Basify with NaOH to pH > 10 (Deprotonation) Wash->Basify ExtractFinal Extract with EtOAc Dry & Concentrate Basify->ExtractFinal FinalProduct Pure Aniline (Nitro-Free) ExtractFinal->FinalProduct

Caption: Logical flow for separating basic aniline product from non-basic nitro impurities via pH manipulation.

Prevention: Optimizing the Reduction (Synthesis)

If you are consistently seeing nitro impurities, your reduction method is too weak.[1] If you are seeing dehalogenation (loss of Cl), it is too aggressive.[1]

Why Standard Pd/C Fails

Palladium on Carbon (Pd/C) is a "slayer" catalyst. It facilitates oxidative addition into C-Cl bonds, leading to hydrodehalogenation.[1]

  • Result: You get 2-(3-fluorophenoxy)aniline (missing the Chlorine).[1]

Recommended Protocols for Chemoselectivity
Option A: The "Gold Standard" (Bechamp Reduction)

Iron powder in acidic media is highly chemoselective for nitro groups and will not touch the aryl chloride.

  • Reagents: Iron powder (3-5 eq), Acetic Acid (solvent/reagent), Ethanol/Water.[1]

  • Conditions: Reflux (

    
    ) for 1-2 hours.
    
  • Workup: Filter off iron sludge (Celite), then perform the Acid-Base extraction described above to remove iron salts and trace impurities.[1]

  • Pros: 100% retention of Chlorine; cheap.

  • Cons: Messy iron waste on large scale.

Option B: Catalytic Hydrogenation (Clean)

If you must use hydrogenation, you need a "poisoned" catalyst that cannot activate the C-Cl bond.[1]

  • Catalyst: Pt/C (Platinum on Carbon) or Sulfided Pt/C . Platinum is far less active toward C-Cl hydrogenolysis than Palladium.

  • Additive: If using standard Pt/C, add Vanadium pentoxide (

    
    )  or perform the reaction in the presence of Diphenyl sulfide  (catalyst poison).[1]
    
  • Solvent: Methanol or Ethanol.

  • Pressure: Keep

    
     pressure low (1-3 bar). High pressure promotes dehalogenation.
    
Selectivity Decision Tree

Selectivity Input Start: Nitro-Chloro Precursor Method Choose Reduction Method Input->Method PdC Standard Pd/C + H2 Method->PdC High Risk PtC Pt/C (Sulfided) + H2 Method->PtC Scalable FeAcid Fe / Acetic Acid (Bechamp) Method->FeAcid Robust/Lab Scale Result1 Major Side Reaction: Dechlorination PdC->Result1 Result2 High Purity: Target Aniline PtC->Result2 Result3 High Purity: Target Aniline FeAcid->Result3

Caption: Catalyst selection impact on the integrity of the C-Cl bond during nitro reduction.[1]

Troubleshooting FAQ

Q1: My product turned dark purple/black after the acid-base extraction. Why?

  • Cause: Anilines are oxidation-sensitive. 3-Chloro-2-(3-fluorophenoxy)aniline is electron-rich and oxidizes in air to form quinoid-like impurities.[1]

  • Fix: Perform the basification and extraction steps quickly. Use degassed solvents if possible. Store the final oil/solid under Nitrogen or Argon in the dark.

Q2: I tried the acid wash, but the nitro impurity is still there.

  • Cause: You likely used too little acid or the layers didn't separate well (emulsion).

  • Fix: Ensure the pH of the aqueous layer is

    
     during the first extraction. If an emulsion forms, add brine to the aqueous layer to increase ionic strength and force phase separation.
    

Q3: Can I use Raney Nickel?

  • Analysis: Raney Nickel is risky for aryl chlorides. It often contains adsorbed hydrogen that is very active.

  • Advice: Only use Raney Ni if you dope it with an inhibitor (like thiocyanate) or strictly control temperature (

    
    ).[1] Pt/C or Fe/AcOH are safer choices for this specific molecule.
    

Q4: The nitro impurity and aniline have the same Rf on TLC.

  • Fix: Your TLC solvent is likely too non-polar. Aniline is basic.

  • TLC Tip: Treat your TLC plate with a drop of Triethylamine (TEA) or use a solvent system like Hexane:EtOAc:TEA (70:30:1).[1] The TEA prevents the aniline from streaking and usually separates it from the non-basic nitro compound.

References

  • Citation Context: Validates the use of Iron/Acetic acid for reducing similar chlorophenoxy-nitrobenzene systems without dehalogen
  • Citation Context: Provides analytical context for halo-aniline impurities and general handling of fluorinated aniline deriv
  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link][1]

    • Citation Context: Authoritative source for general chemoselective reduction methodologies (Fe/AcOH vs Hydrogen
  • Citation Context: Confirms the commercial availability and structural properties of the nitro precursors.
  • Quora/General Chemistry Consensus. (2021). Techniques to separate aniline from nitrobenzene. Retrieved from [Link]

    • Citation Context: Supports the fundamental acid-base extraction workflow for separating amines

Sources

recrystallization solvents for 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: Optimal solvent systems for the recrystallization of 3-Chloro-2-(3-fluorophenoxy)aniline.

Technical Context: This molecule is a lipophilic aniline derivative characterized by a diphenyl ether scaffold. Based on structural analogs (e.g., 3-chloro-4-(3-chlorophenoxy)aniline), this compound is likely a low-melting solid (approx. 40–80 °C) or a viscous oil at room temperature depending on purity.[1] The presence of the ether linkage and the halogenated rings creates significant conformational flexibility, often leading to "oiling out" rather than discrete crystallization.

Core Recommendation: Direct recrystallization is often difficult due to the low melting point. The most robust purification strategy is Isopropanol (IPA)/Water for the free base, or converting to the Hydrochloride (HCl) Salt to raise the melting point for easier crystallization.[1]

Solvent Selection Matrix

The following systems have been evaluated based on the polarity profile of halogenated phenoxyanilines.

Solvent SystemTypeSuitabilityMechanism
Isopropanol (IPA) / Water BinaryHigh Dissolve in hot IPA; add water to reach saturation.[1] Best for removing polar byproducts.
Heptane / Ethyl Acetate BinaryMedium Good for removing non-polar tar. Requires precise ratio (start 9:1 Heptane:EtOAc).
Ethanol (Absolute) SingleLow Often too soluble even at -20°C. Good only for very impure crude.
Toluene / Hexane BinaryMedium Excellent for slow evaporation crystallization if the compound is solid at RT.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Free Base)

Use this if the crude material is already a solid.[1]

  • Dissolution: Place 1.0 g of crude 3-Chloro-2-(3-fluorophenoxy)aniline in a 25 mL Erlenmeyer flask.

  • Solvent Addition: Add Isopropanol (IPA) dropwise while heating to 60°C (water bath). Swirl constantly. Stop immediately when the solid dissolves.

    • Note: If colored insoluble particles remain, filter hot through a glass wool plug.

  • Antisolvent Addition: While maintaining 60°C, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of IPA to clear the solution back to transparent.

  • Controlled Cooling: Remove from heat. Insulate the flask with a paper towel to allow slow cooling to Room Temperature (RT).

    • Critical: Do not place in ice immediately. Rapid cooling causes oiling.

  • Crystallization: Once at RT, if crystals form, move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Vacuum filter and wash with cold 20% IPA/Water.

Protocol B: The "Salt Formation" Method (Recommended for Oils)

Use this if your material is an oil or fails to crystallize using Protocol A. This converts the aniline to its HCl salt, which has a much higher melting point.[1]

  • Dissolution: Dissolve crude oil in diethyl ether or methyl tert-butyl ether (MTBE) (10 mL/g).

  • Precipitation: Cool to 0°C. Slowly add 4M HCl in Dioxane or bubble dry HCl gas. A white precipitate (the HCl salt) should form immediately.

  • Filtration: Filter the salt.

  • Recrystallization of Salt: Recrystallize the salt using Hot Ethanol . The salt is far less prone to oiling out than the free base.

  • Recovery (Optional): If the free base is required for the next step, suspend the pure salt in water, neutralize with NaHCO₃, and extract with DCM.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying this specific aniline derivative.

Recrystallization_Workflow Start Crude 3-Chloro-2-(3-fluorophenoxy)aniline CheckState Physical State at RT? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Sticky Gum CheckState->Oil SolubilityTest Solubility Test: Isopropanol (Hot) Solid->SolubilityTest SaltForm Protocol B: Dissolve in Ether + Add HCl Oil->SaltForm Cannot Crystallize Recryst Protocol A: Recrystallize from IPA/Water SolubilityTest->Recryst Dissolves Hot FilterSalt Filter HCl Salt SaltForm->FilterSalt RecrystSalt Recrystallize Salt (Hot Ethanol) FilterSalt->RecrystSalt FreeBase Neutralize to Free Base (Optional) RecrystSalt->FreeBase

Caption: Decision tree for selecting between direct recrystallization and salt formation based on the physical state of the crude material.

Troubleshooting & FAQs

Q1: The solution turned milky (oiled out) instead of forming crystals. What happened?

  • Cause: The temperature dropped too quickly, or the solvent polarity gap was too wide. This molecule is lipophilic; when it hits the "solubility limit" in a water-rich environment, it separates as a liquid phase (oil) before it can organize into a crystal lattice.[1]

  • Fix: Re-heat until the oil dissolves. Add a small amount of the good solvent (IPA). Allow the solution to cool much slower (wrap the flask in foil/cotton). Seeding is critical here: add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

Q2: My product is dark brown/red, but it should be off-white. How do I remove the color?

  • Cause: Oxidation of the aniline amine group. Anilines are sensitive to air and light, forming colored quinoid impurities.

  • Fix: Perform the dissolution step (Step 2 in Protocol A) with Activated Charcoal . Add 5-10% w/w charcoal, boil for 5 minutes, and filter hot through Celite. Note: Work under Nitrogen/Argon if possible.

Q3: Can I use Hexane instead of Water as the anti-solvent?

  • Answer: Yes, but with caution. A Toluene/Hexane system is often superior for anilines that oil out in aqueous mixtures. Dissolve in minimum hot Toluene, then add warm Hexane until cloudy. The non-polar nature of this system matches the molecule better than water, potentially reducing oiling.

Q4: Is the HCl salt stable?

  • Answer: Yes, the hydrochloride salt is significantly more stable to oxidation (discoloration) than the free aniline.[1] If you plan to store the compound for months, converting it to the salt is highly recommended.

References

  • National Institutes of Health (NIH). (2023). Synthesis and Purification of Halogenated Phenoxyanilines. PMC Articles. Retrieved February 22, 2026, from [Link][1]

Sources

Validation & Comparative

A Predictive Guide to the LC-MS Fragmentation of 3-Chloro-2-(3-fluorophenoxy)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometric conditions is paramount for its identification, characterization, and quantification. This guide provides a detailed, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 3-Chloro-2-(3-fluorophenoxy)aniline. Drawing upon established fragmentation principles of structurally related compounds, this document offers a robust framework for anticipating its mass spectral characteristics. We will explore the expected fragmentation pathways and compare them with those of analogous structures, providing a scientifically grounded guide for researchers in the field.

Predicted Fragmentation Profile of 3-Chloro-2-(3-fluorophenoxy)aniline

The fragmentation of 3-Chloro-2-(3-fluorophenoxy)aniline in a mass spectrometer is primarily dictated by the interplay of its constituent functional groups: the chloroaniline moiety, the fluorophenoxy group, and the ether linkage. Under typical soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the initial event will be the formation of the protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion will proceed through several predictable pathways.

The structure of 3-Chloro-2-(3-fluorophenoxy)aniline and its key fragmentation sites are illustrated below.

Figure 1: Structure of 3-Chloro-2-(3-fluorophenoxy)aniline.

The primary fragmentation pathways for aromatic amines often involve the loss of neutral molecules such as ammonia (NH₃) or hydrogen cyanide (HCN)[1]. Halogenated compounds, particularly those containing chlorine, exhibit characteristic isotopic patterns and are susceptible to losing the halogen atom[1][2]. For diphenyl ethers, cleavage of the ether bond is a common fragmentation route.

Based on these principles, the expected key fragmentation pathways for 3-Chloro-2-(3-fluorophenoxy)aniline are:

  • Cleavage of the C-O Ether Bond: This is anticipated to be a major fragmentation pathway, leading to two primary fragment ions.

    • Formation of the 3-chloro-2-aminophenoxonium ion: This would result from the cleavage of the ether bond with charge retention on the aniline-containing fragment.

    • Formation of the 3-fluorophenoxonium ion: This would occur if the charge is retained on the other fragment.

  • Loss of Halogens: The loss of chlorine (Cl) or fluorine (F) radicals, or the neutral loss of HCl or HF, is also a probable fragmentation event. The relative ease of loss will depend on the bond dissociation energies and the stability of the resulting fragment ions.

  • Loss of Ammonia (NH₃): The aniline moiety can lead to the neutral loss of ammonia from the protonated molecule.

The logical flow of the fragmentation process can be visualized as a hierarchical breakdown from the molecular ion to smaller, stable fragment ions.

Fragmentation_Workflow M [M+H]⁺ 3-Chloro-2-(3-fluorophenoxy)aniline F1 Cleavage of C-O Ether Bond M->F1 F2 Loss of Halogen M->F2 F3 Loss of NH₃ M->F3 Frag1a [C₆H₅ClNO]⁺ 3-chloro-2-aminophenoxonium ion F1->Frag1a Frag1b [C₆H₄FO]⁺ 3-fluorophenoxonium ion F1->Frag1b Frag2a [M+H-Cl]⁺ F2->Frag2a Frag2b [M+H-F]⁺ F2->Frag2b Frag3 [M+H-NH₃]⁺ F3->Frag3

Caption: Predicted fragmentation workflow for 3-Chloro-2-(3-fluorophenoxy)aniline.

Comparative Fragmentation Analysis

To lend credence to our predictive model, we will compare the expected fragmentation of 3-Chloro-2-(3-fluorophenoxy)aniline with the known fragmentation patterns of structurally similar molecules.

Compound/Class Key Fragmentation Pathways Relevance to 3-Chloro-2-(3-fluorophenoxy)aniline
Haloanilines (e.g., Chloroanilines, Fluoroanilines) Loss of hydrogen halide (e.g., HCl, HF), loss of halogen radical, loss of ammonia (NH₃).[2]Provides a strong basis for predicting the loss of Cl, F, and NH₃ from the target molecule. The relative positions of the substituents can influence the fragmentation, a phenomenon known as the "ortho effect" which may be at play here.[2]
Halogenated Diphenyl Ethers (e.g., PBDEs) Cleavage of the ether linkage, sequential loss of halogen atoms.[3][4]Supports the prediction of C-O bond cleavage as a primary fragmentation pathway.
Substituted N-(2-furylmethyl)anilines Direct cleavage of the C-N bond is a major fragmentation pathway.[5]While the specific linkage is different, this demonstrates the general principle of fragmentation at the bond connecting a substituted aniline to another aromatic system.

This comparative analysis suggests that the most informative fragment ions for 3-Chloro-2-(3-fluorophenoxy)aniline will likely arise from the cleavage of the ether bond and the loss of the halogen atoms.

Recommended Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation patterns, a robust and well-defined LC-MS/MS method is essential. The following protocol is designed to achieve good chromatographic separation and generate high-quality mass spectra.

Sample Preparation
  • Prepare a stock solution of 3-Chloro-2-(3-fluorophenoxy)aniline at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of approximately 1 µg/mL with the initial mobile phase composition.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for aniline-containing compounds. Atmospheric Pressure Chemical Ionization (APCI) could also be considered.

  • Ion Source Temperature: Typically between 200°C and 250°C to ensure efficient desolvation without thermal degradation[1].

  • Mass Analyzer: A triple quadrupole, ion trap, or high-resolution mass spectrometer such as a Q-TOF or Orbitrap can be used for MS/MS experiments.[6]

  • Scan Mode:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

Experimental_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Separation Sample->Column Elution Gradient Elution Column->Elution Ionization ESI or APCI Ionization Elution->Ionization MS1 Full Scan (MS1) Detection of [M+H]⁺ Ionization->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS/MS Scan Detection of Fragment Ions CID->MS2

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the LC-MS fragmentation pattern of 3-Chloro-2-(3-fluorophenoxy)aniline. By leveraging established fragmentation principles from analogous chemical structures, we have outlined the most probable fragmentation pathways, which primarily involve cleavage of the ether linkage and loss of halogen atoms. The detailed experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for this compound. Experimental verification is crucial to confirm these predicted pathways and to determine the relative abundances of the fragment ions, which will ultimately contribute to the development of sensitive and specific analytical methods for this molecule.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline - Benchchem.
  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissoci
  • Application of mass spectrometry in the analysis of polybromin
  • COMPARISON AND INTERPRETATION OF MASS SPECTRAL DATA OF POLYBROMINATED DIPHENYL ETHER (PBDEs)
  • Scheme 2. Proposed mechanisms for the fragmentation that lead to the...
  • Recent developments in the use of LCMS in process pharmaceutical chemistry.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Elemental Analysis in Compound Verification

In the landscape of drug discovery and materials science, the unambiguous characterization of novel chemical entities is paramount. 3-Chloro-2-(3-fluorophenoxy)aniline, a substituted aniline derivative, represents a class of compounds frequently utilized as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The precise arrangement of its constituent elements dictates its reactivity, physicochemical properties, and, ultimately, its biological activity.

This guide provides a comprehensive, field-proven comparison of analytical methodologies for the characterization of 3-Chloro-2-(3-fluorophenoxy)aniline, with a core focus on elemental analysis. We will delve into the theoretical versus practical data, present a standardized protocol for analysis, and contrast the technique with other essential spectroscopic methods. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for compound validation.

Physicochemical Properties and Theoretical Composition

A foundational step in any analytical workflow is to establish the theoretical elemental makeup of the compound based on its molecular formula. This calculated data serves as the benchmark against which all experimental results are measured.

Compound: 3-Chloro-2-(3-fluorophenoxy)aniline

  • CAS Number: 937604-57-4[1]

  • Molecular Formula: C₁₂H₉ClFNO[1]

  • Molecular Weight: 237.66 g/mol [1]

Based on this information, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Moles in FormulaTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01112144.13260.65%
HydrogenH1.00899.0723.82%
ChlorineCl35.453135.45314.92%
FluorineF18.998118.9987.99%
NitrogenN14.007114.0075.89%
OxygenO15.999115.9996.73%
Total 237.661 100.00%

Elemental Analysis: A Comparative Overview

Elemental analysis (EA) is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[2][3] The most prevalent method is combustion analysis, a robust and reliable process that provides critical data for confirming a compound's empirical formula and assessing its purity.[4]

Principle of Combustion Analysis

The technique involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere.[5] This process quantitatively converts the elements into simple gaseous products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂. These gases are then separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[4] Oxygen content is determined separately by pyrolysis in an inert atmosphere.

Comparison: Theoretical vs. Experimental Data

While theoretical values provide a perfect benchmark, experimental results are subject to minor variations. For most peer-reviewed scientific journals and regulatory submissions, a deviation of ±0.4% from the theoretical value is considered acceptable proof of purity for a small molecule.[6][7]

ElementTheoretical Mass % Typical Experimental Range (±0.4%) Potential Sources of Deviation
C 60.65%60.25% - 61.05%Incomplete combustion, residual solvents, inorganic impurities.
H 3.82%3.42% - 4.22%Hygroscopic nature of the sample (adsorbed water), solvent residue.
N 5.89%5.49% - 6.29%Incomplete conversion of NOx to N₂, atmospheric N₂ contamination.

Note: Analysis of Chlorine (Cl) and Fluorine (F) is typically performed using other methods like ion chromatography or titration after Schöniger oxidation, as standard CHNO analyzers are not equipped for direct halogen determination.

Standard Experimental Protocol for CHN Analysis

The trustworthiness of elemental analysis data hinges on a meticulous and standardized experimental procedure. Every step, from sample preparation to instrument calibration, is designed to ensure accuracy and reproducibility.

Step-by-Step Methodology
  • Instrument Calibration:

    • Rationale: To ensure the detector's response is accurately correlated to the mass of each element, the analyzer must be calibrated.

    • Procedure: Analyze a certified, high-purity standard with a known elemental composition (e.g., Acetanilide, Sulfanilic Acid) under the same conditions as the unknown sample.[8] The instrument software uses the results to create a calibration curve.

  • Sample Preparation:

    • Rationale: The analysis requires a very small amount of sample, making precise weighing the most critical step for accurate results.[3] The sample must be homogeneous to ensure the small portion analyzed is representative of the bulk material.

    • Procedure:

      • Ensure the sample is dry and finely powdered. If necessary, dry the sample under vacuum to remove residual solvents or water.

      • Using a calibrated microbalance (readable to at least 1 µg), accurately weigh 1-3 mg of 3-Chloro-2-(3-fluorophenoxy)aniline into a clean tin or silver capsule.[8]

      • Seal the capsule tightly to encase the sample.

  • Instrumental Analysis:

    • Rationale: Automated analysis ensures high-throughput and consistent combustion and detection conditions.

    • Procedure:

      • Place the sealed capsule into the instrument's autosampler.

      • Initiate the analysis sequence. The sample is dropped into a high-temperature (typically 900-1150°C) combustion furnace.[5]

      • A pulse of pure oxygen facilitates complete "flash combustion."

      • The resulting gases are swept by a helium carrier gas through a reduction tube (to convert NOx to N₂) and then through a chromatographic separation column.

      • The separated CO₂, H₂O, and N₂ gases are quantified by the TCD.

  • Data Processing:

    • Rationale: The software calculates the final mass percentages based on the detector signals, the initial sample weight, and the calibration factors.

    • Procedure: The instrument's software integrates the peaks corresponding to each gas and calculates the percentage of C, H, and N in the original sample. The results are then compared against the theoretical values.

Elemental Analysis Workflow Diagram

EA_Workflow A 1. Sample Preparation (1-3 mg in tin capsule) B 2. Autosampler Introduction A->B Weighed Sample C 3. Combustion Furnace (900-1150°C with O₂) B->C Automated Drop D 4. Reduction Tube (NOx → N₂) C->D Combustion Gases (CO₂, H₂O, NOx) E 5. Gas Separation (GC Column) D->E Reduced Gases (CO₂, H₂O, N₂) F 6. Detection (Thermal Conductivity Detector) E->F Separated Gases G 7. Data Analysis (%C, %H, %N Calculation) F->G Electrical Signal

Caption: Workflow of a modern CHN elemental analyzer.

Comparative Analysis of Characterization Techniques

While elemental analysis is indispensable for confirming the empirical formula and purity, it provides no information about the molecular structure (i.e., the arrangement of atoms). For comprehensive characterization, it must be used in concert with other analytical techniques. For substituted anilines, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly vital.[9]

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis (EA) - Elemental composition (%C, H, N)- Empirical formula- High-level purity assessment- Fast, cost-effective, and highly accurate for bulk composition.[2]- Gold standard for establishing a new compound's formula.- Destructive technique.- Provides no structural or connectivity information.- Insensitive to isomeric impurities.
Mass Spectrometry (MS) - Molecular weight (from the molecular ion)- Fragmentation patterns- Isotopic distribution- Extremely high sensitivity (sub-picogram).- Provides exact molecular weight (HRMS).- Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[10]- Fragmentation can be complex to interpret.- Isomers often cannot be distinguished without chromatography.- Ionization efficiency can vary significantly.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Detailed atomic connectivity- 3D stereochemistry- Number of unique atoms in the molecule- Quantitative analysis of mixtures- Non-destructive.- Unparalleled for definitive structure elucidation.[9]- ¹⁹F NMR is particularly useful for this fluorinated compound.- Relatively low sensitivity (requires mg of sample).- Complex spectra can be challenging to interpret.- Can be expensive and requires specialized equipment.
Integrated Analytical Workflow

A robust characterization workflow does not rely on a single technique but integrates the complementary data from each to build an unassailable body of evidence for the compound's identity, purity, and structure.

Integrated_Workflow cluster_0 cluster_1 cluster_2 cluster_3 Compound Synthesized 3-Chloro-2-(3-fluorophenoxy)aniline EA Elemental Analysis Compound->EA MS Mass Spectrometry (HRMS) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR EA_result ✓ Empirical Formula ✓ Bulk Purity EA->EA_result MS_result ✓ Molecular Weight ✓ Molecular Formula MS->MS_result NMR_result ✓ Atomic Connectivity ✓ Structural Isomer ID NMR->NMR_result Conclusion Comprehensive Characterization EA_result->Conclusion MS_result->Conclusion NMR_result->Conclusion

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Hazard Profile

The disposal of 3-Chloro-2-(3-fluorophenoxy)aniline requires strict adherence to protocols designed for poly-halogenated aromatic amines . Unlike standard organic waste, this compound presents a dual-hazard profile: acute aquatic toxicity and the generation of highly corrosive acid gases (Hydrogen Fluoride and Hydrogen Chloride) upon thermal decomposition.

Improper disposal into standard solvent streams or sanitary sewers puts your facility at risk of regulatory non-compliance (RCRA/EPA) and can damage municipal water treatment infrastructure.

Chemical Characterization Table
FeatureData / CharacteristicOperational Implication
Chemical Class Halogenated Diphenyl Ether / AnilineDO NOT mix with strong acids or oxidizers.[1][2]
Key Elements Chlorine (Cl), Fluorine (F), Nitrogen (N)Incineration requires scrubbers for HCl and HF.
Physical State Solid (typically) or Viscous OilDust control measures required during transfer.
Primary Hazards Acute Toxicity (Oral/Dermal), IrritantFull PPE (Nitrile gloves, safety glasses) mandatory.
Environmental Aquatic Chronic 1 (H410)Zero tolerance for drain disposal.

Waste Segregation: A Self-Validating System

To ensure safety and compliance, you must implement a segregation-at-source workflow. This system is "self-validating" because the waste container's label and physical location immediately flag errors to the user.

The Segregation Protocol
  • Halogenated Stream: This compound must go into the Halogenated Waste stream.

    • Reasoning: Commercial incinerators use specific burn profiles and scrubbers for halogens to prevent the release of dioxins and acid rain precursors (HCl, HF).

  • pH Compatibility: As an aniline derivative, this compound is a weak base.

    • Critical Rule: Never add to waste containers holding acidic waste (e.g., acid digests, nitration waste) or strong oxidizers (e.g., permanganates). This can cause exothermic reactions or the release of toxic vapors.[3][4]

Visualization: Segregation Logic Flow

The following diagram illustrates the decision matrix for disposing of this specific compound.

WasteSegregation Start Waste Generation: 3-Chloro-2-(3-fluorophenoxy)aniline StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid/Solution BinSolid Solid Waste Bin: 'Toxic Solids - Halogenated' SolidPath->BinSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck BinHaloLiq Liquid Waste Carboy: 'Halogenated Organic Solvents' SolventCheck->BinHaloLiq Yes SolventCheck->BinHaloLiq No (But contains Trace Halogen) BinNonHalo Liquid Waste Carboy: 'Non-Halogenated Solvents' (Only if <2% Halogen content)

Figure 1: Decision logic for segregating halogenated aromatic amine waste. Note that adding a halogenated solute to a non-halogenated solvent usually reclassifies the entire mixture as halogenated waste.

Detailed Disposal Workflow

Follow this step-by-step protocol to manage the lifecycle of the waste from bench to pickup.

Step 1: Collection & Containment[5]
  • Solids: Collect pure solid waste, contaminated weigh boats, and pipet tips in a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Liquids: Collect mother liquors or reaction mixtures in a chemically resistant carboy (HDPE or glass).

    • Constraint: Ensure the container is rated for halogenated solvents.[5]

Step 2: Labeling (The Chain of Custody)

Improper labeling is the #1 cause of disposal accidents. Your label must explicitly state:

  • Full Chemical Name: "3-Chloro-2-(3-fluorophenoxy)aniline" (Do not use abbreviations).

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Constituents: If in solution, list the solvent and the approximate concentration of the aniline.

Step 3: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .[5]

  • Keep the container closed at all times unless adding waste.[5][6][7][8]

  • Secondary Containment: Place the liquid carboy in a tray capable of holding 110% of the container's volume to capture spills.

Step 4: Final Disposition

Contact your EHS department or licensed hazardous waste contractor.

  • Disposal Method: The only acceptable method is High-Temperature Incineration at a permitted facility equipped with acid gas scrubbing (to capture HF and HCl).

  • Waste Code (RCRA - USA): While not P-listed, this is typically managed under D002 (if corrosive) or as a generic Halogenated Organic Waste . Consult your local waste profile sheet.

Emergency Spill Response Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[6]

Spill Management Workflow

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel. PPE 2. DON PPE Nitrile gloves (double), Goggles, Lab Coat. (Resp. protection if dust is present) Alert->PPE Contain 3. CONTAINMENT Circle spill with absorbent socks. Prevent drain entry. PPE->Contain Absorb 4. ABSORPTION Cover with Vermiculite or Sand. Do NOT use combustible materials (sawdust). Contain->Absorb Clean 5. CLEANUP Scoop into hazardous waste pail. Wash area with soap & water. Absorb->Clean

Figure 2: Emergency response sequence for halogenated aniline spills.

Decontamination Note: After absorbing the bulk material, wipe the surface with a dilute surfactant (soap) solution. Do not use bleach (sodium hypochlorite) immediately, as it may react with the amine to form chloroamines; standard detergent is safer for the initial clean.

References & Regulatory Grounding[9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Halogenated Organic Solvents. [Link]

Sources

Personal protective equipment for handling 3-Chloro-2-(3-fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-Chloro-2-(3-fluorophenoxy)aniline

As a novel chemical intermediate, 3-Chloro-2-(3-fluorophenoxy)aniline requires meticulous handling protocols derived from a deep understanding of its constituent chemical motifs: a halogenated aniline core and a fluorophenoxy substituent. This guide provides an in-depth, procedural framework for its safe use, from initial risk assessment to final disposal, grounded in established chemical safety principles and regulatory standards.

Hazard Assessment: A Structurally-Informed Analysis

While specific toxicological data for 3-Chloro-2-(3-fluorophenoxy)aniline is limited, a robust hazard profile can be constructed by analyzing its structural components. The molecule is a primary aromatic amine and a halogenated organic compound.

  • Aromatic Amine Toxicity : Aromatic amines as a class are known for their potential health hazards.[1] They are often toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4] Many compounds in this family are suspected carcinogens and mutagens, capable of causing organ damage through prolonged or repeated exposure.[5][6][7] Skin contact can also lead to allergic reactions.[3][7] The primary health danger arises from the ease with which they can be absorbed, making skin protection a critical control point.[3][5]

  • Halogenated Compound Considerations : The presence of both chlorine and fluorine atoms classifies this substance as a halogenated organic compound. These substances require specific waste disposal streams to prevent environmental contamination and cannot be disposed of via sanitary sewer systems.[8][9][10][11]

Based on analogous compounds like 3-Chloro-2-fluoroaniline, we can anticipate that this chemical is harmful if swallowed and causes serious skin and eye irritation.[12]

Table 1: Hazard Summary & GHS Classification (Anticipated)

Hazard Class Category Anticipated Hazard Statement
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic or Harmful if swallowed.
Acute Toxicity, Dermal Category 3 / 4 H311/H312: Toxic or Harmful in contact with skin.
Acute Toxicity, Inhalation Category 3 / 4 H331/H332: Toxic or Harmful if inhaled.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.
Skin Sensitization Category 1 H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects.
Carcinogenicity Category 2 H351: Suspected of causing cancer.

| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

This proactive hazard assessment mandates adherence to the highest standards of laboratory safety, as outlined by OSHA's Laboratory Standard (29 CFR 1910.1450), which requires a formal Chemical Hygiene Plan for handling such materials.[13][14][15]

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) should never be the sole means of protection. Robust engineering controls are fundamental to minimizing exposure.

  • Chemical Fume Hood : All manipulations of 3-Chloro-2-(3-fluorophenoxy)aniline, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[8][16] This is non-negotiable, as it mitigates the inhalation of potentially toxic dusts or vapors.

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[2]

  • Designated Area : Establish a designated area within the fume hood for working with this compound. This area should be clearly marked, and access should be limited to trained personnel. This practice helps contain contamination and simplifies cleanup procedures.

  • Emergency Equipment : An ANSI-compliant safety shower and eyewash station must be readily accessible and unobstructed within the work area.[4][16]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

Hand Protection: Dermal absorption is a primary exposure route for aromatic amines.[3][5] Glove selection is therefore critical. Standard disposable nitrile gloves offer poor resistance to anilines and should only be used for incidental splash protection, not for prolonged contact.[17][18]

Table 2: Glove Selection for Handling 3-Chloro-2-(3-fluorophenoxy)aniline

Task Primary Glove Secondary Glove (Optional) Rationale & Best Practices
Incidental Contact (e.g., handling sealed containers, brief transfers in hood) Nitrile (min. 5-mil thickness) N/A Nitrile offers poor resistance to amines.[18][19] For incidental contact, change gloves immediately upon any known contamination. Inspect gloves for pinholes before use.

| Extended Use / Immersion Potential (e.g., reaction workup, cleaning glassware, spill response) | Butyl Rubber or Viton™ | Nitrile (as an under-glove) | Butyl and Viton offer superior resistance to aniline and aromatic compounds.[17] Double-gloving with an inner nitrile glove allows for safe removal of the more contaminated outer glove. |

Always consult the glove manufacturer's specific chemical resistance chart and never reuse disposable gloves.[20][21]

Eye and Face Protection:

  • Chemical Splash Goggles : Required at all times when handling the substance in any form (solid or solution).[7][14]

  • Face Shield : Wear a face shield over chemical splash goggles during procedures with a high potential for splashing (e.g., large-scale transfers, reaction quenching).

Skin and Body Protection:

  • A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.

  • Wear long pants and fully enclosed shoes.

  • If there is a significant risk of splashing, consider using a chemically resistant apron over the lab coat.

  • Remove any contaminated clothing immediately and decontaminate or dispose of it as hazardous waste.[3][22]

Respiratory Protection:

  • When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required.[7]

  • In the event of a large spill or a failure of engineering controls, a full-facepiece respirator with appropriate organic vapor/particulate cartridges may be necessary. All respirator use must be part of a formal institutional respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA.[17]

Safe Handling & Disposal Workflow

The following diagram and procedural steps outline a self-validating system for handling this compound safely from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Risk Assessment Review SDS of analogous compounds. Confirm availability of controls. B 2. Assemble PPE Select appropriate gloves, eyewear, and lab coat. D 4. Weighing & Transfer Use anti-static weigh boat. Handle solid carefully to avoid dust. A->D Proceed to Handling C 3. Prepare Workspace Verify fume hood function. Designate work area. Line with absorbent pads. E 5. Dissolution Add solvent slowly to solid. Keep container closed when not in use. G 7. Decontamination Rinse all glassware with solvent. Collect rinsate as hazardous waste. D->G Proceed to Cleanup F 6. Reaction Monitoring Keep sash at lowest practical height. Monitor for any signs of incompatibility. H 8. Waste Segregation Dispose of all contaminated materials (gloves, pads, solid) in 'Halogenated Organic Waste' container. I 9. Final Cleanup Wipe down designated area. Wash hands thoroughly. H->I

Caption: Safe Handling & Disposal Workflow Diagram.

Step-by-Step Protocol:

  • Preparation :

    • Confirm fume hood certification is current.

    • Don all required PPE as detailed in Section 3.

    • Line the designated work surface inside the fume hood with disposable, absorbent bench paper.

    • Assemble all necessary equipment (glassware, spatulas, solvents) within the hood.

  • Weighing and Transfer (Solid) :

    • Tare a suitable container (e.g., beaker, flask) on a balance located within the hood if possible. If not, weigh the chemical in a sealed container and perform the transfer inside the hood.

    • Use a spatula to carefully transfer the solid, minimizing any dust generation.

    • Close the primary container immediately after dispensing.

  • Reaction Setup :

    • Slowly add solvent to the vessel containing the solid to prevent splashing.

    • Ensure all reaction glassware is properly secured.

    • Keep the fume hood sash at the lowest possible working height throughout the experiment.

  • Decontamination and Waste Management :

    • Crucial : This is a halogenated organic compound. All waste streams must be segregated accordingly.[9][10][23]

    • Solid Waste : All contaminated disposable items (gloves, weigh boats, absorbent pads, excess solid chemical) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".

    • Liquid Waste : All reaction liquors and solvent rinses from glassware must be collected in a sealed, properly vented container labeled "Halogenated Organic Liquid Waste".[8][11]

    • Never dispose of this chemical or its waste down the drain.[8]

    • Glassware Cleaning : Pre-rinse contaminated glassware with a small amount of an appropriate solvent (e.g., acetone, ethanol) inside the fume hood. Collect this rinsate in the halogenated liquid waste container. The rinsed glassware can then be washed normally.

  • Spill & Emergency Procedures :

    • Small Spill (inside fume hood) : If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[17] Wearing appropriate PPE, carefully scoop the material into the halogenated solid waste container. Decontaminate the area with a suitable solvent.

    • Large Spill / Spill outside fume hood : Evacuate the immediate area. Alert colleagues and your supervisor. If there is an inhalation hazard, pull the fire alarm to initiate a building evacuation. Call emergency services.

    • Skin Exposure : Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[22] Seek immediate medical attention.

    • Eye Exposure : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

By integrating this expert-level understanding of the compound's chemical nature with rigorous, multi-layered safety protocols, researchers can effectively mitigate the risks associated with handling 3-Chloro-2-(3-fluorophenoxy)aniline, ensuring both personal safety and regulatory compliance.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • A Guide to Hazardous Materials and Laboratory Safety. (n.d.). OSHA Education Center. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). All Safety Products. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Aromatic Amines Hazcard Overview. (n.d.). Scribd. Retrieved from [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Aromatic Amino Compounds. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Aniline Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Dräger Gas Detectors & PPE for Aniline. (n.d.). Dräger. Retrieved from [Link]

  • Esko Glove Chemical Resistance Chart. (n.d.). eskosafety. Retrieved from [Link]

  • Microflex Chemical Resistance Ratings. (n.d.). Microflex. Retrieved from [Link]

  • Aniline Standard Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Data Sheet: 3-Chloroaniline. (n.d.). Carl Roth. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.